molecular formula C7H9F3N2 B1323018 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole CAS No. 52118-86-2

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole

Cat. No.: B1323018
CAS No.: 52118-86-2
M. Wt: 178.15 g/mol
InChI Key: FPFMPASDBKDTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole ( 52118-86-2) is a chemical compound with the molecular formula C 7 H 9 F 3 N 2 and a molecular weight of 178.16 g/mol . This pyrazole derivative is supplied as a high-purity solid for research and development purposes. It is recommended to be stored sealed in a dry environment, ideally at 2-8°C . As a member of the pyrazole family, this compound serves as a versatile scaffold in organic and medicinal chemistry . The pyrazole core is a privileged structure in drug discovery due to its aromatic ring containing two adjacent nitrogen atoms—a pyrrole-like nitrogen and a pyridine-like nitrogen—which contribute to its amphoteric properties and ability to form robust hydrogen-bonding networks . A key structural feature of 1H-pyrazoles is prototropic tautomerism , where the proton on the nitrogen can migrate, allowing the compound to exist as a mixture of two interconverting tautomers . The presence of both the strong electron-withdrawing trifluoromethyl group and the isopropyl substituent on this scaffold makes it a particularly valuable building block for the synthesis of more complex, biologically active molecules . Its primary research applications include use as a precursor in the development of pharmaceutical candidates and agrochemicals . Safety Information: This product has the GHS signal word "Warning" and is classified for causing skin and eye irritation (Hazard Statements H315-H319) . Researchers should review the safety data sheet prior to use and handle the material with appropriate personal protective equipment, including lab coats, gloves, and safety goggles. Please Note: This product is intended for research use only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c1-4(2)5-3-6(12-11-5)7(8,9)10/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFMPASDBKDTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The presence of both a trifluoromethyl group and an isopropyl group on the pyrazole ring imparts unique physicochemical properties that are valuable in the design of novel bioactive molecules and functional materials.

Chemical Structure and Properties

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted at the 3-position with a trifluoromethyl group and at the 5-position with an isopropyl group. The trifluoromethyl moiety significantly impacts the compound's acidity, lipophilicity, and metabolic stability, while the isopropyl group contributes to its steric profile.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
CAS Number 52118-86-2N/A
Molecular Formula C₇H₉F₃N₂N/A
Molecular Weight 178.15 g/mol N/A
InChIKey FPFMPASDBKDTNH-UHFFFAOYSA-NN/A
IUPAC Name 3-(Trifluoromethyl)-5-(propan-2-yl)-1H-pyrazoleN/A
Synonyms 1H-Pyrazole, 3-(1-methylethyl)-5-(trifluoromethyl)-N/A

Table 2: Physical Properties of Analogous Trifluoromethyl-Pyrazoles

CompoundMelting Point (°C)Boiling Point (°C)
3-(Trifluoromethyl)pyrazole45-4770 @ 2 mmHg[1]
3-Methyl-5-(trifluoromethyl)-1H-pyrazoleData not availableData not available
3,5-Bis(trifluoromethyl)pyrazole83-85147[2]

Experimental Protocols: A Representative Synthesis

A definitive, published synthesis protocol specifically for this compound is not available. However, a standard and reliable method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with hydrazine. The following protocol is a representative method adapted from well-established procedures for analogous compounds.[3]

The key intermediate required is 4,4,4-trifluoro-1-isopropyl-1,3-butanedione . This precursor can be synthesized via a Claisen condensation reaction.

Part A: Synthesis of 4,4,4-Trifluoro-1-isopropyl-1,3-butanedione (Intermediate)

  • Reaction Setup: A dry, 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Preparation: Sodium methoxide (1.1 equivalents) is suspended in anhydrous diethyl ether (200 mL) under a nitrogen atmosphere.

  • Reactant Addition: A solution of ethyl trifluoroacetate (1.0 equivalent) and 3-methyl-2-butanone (1.05 equivalents) in 50 mL of anhydrous diethyl ether is added dropwise to the stirred suspension over 1 hour.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12 hours, followed by refluxing for 4 hours to ensure complete reaction.

  • Work-up and Isolation: The mixture is cooled to 0°C and quenched by the slow addition of 10% aqueous hydrochloric acid until the pH is acidic. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude β-diketone intermediate is purified by vacuum distillation to yield the pure product.

Part B: Synthesis of this compound

  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reactant Addition: The purified 4,4,4-trifluoro-1-isopropyl-1,3-butanedione (1.0 equivalent) is dissolved in ethanol (100 mL). Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature.

  • Reaction Conditions: After the initial exothermic reaction subsides, the mixture is heated to reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis pathway for this compound.

G Synthesis of this compound cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation r1 Ethyl Trifluoroacetate reagent1 1. NaOMe, Et₂O 2. HCl (aq) r1->reagent1 r2 3-Methyl-2-butanone r2->reagent1 intermediate 4,4,4-Trifluoro-1-isopropyl- 1,3-butanedione reagent1->intermediate reagent2 Ethanol, Reflux intermediate->reagent2 r3 Hydrazine Hydrate r3->reagent2 product 3-(Trifluoromethyl)-5-isopropyl- 1H-pyrazole reagent2->product

Caption: A representative two-step synthetic route to the target compound.

Logical Workflow: Compound Characterization

After synthesis and purification, a standard workflow is employed to verify the structure and purity of the final compound. This process is critical for ensuring the quality of the material for subsequent research and development.

G Post-Synthesis Characterization Workflow cluster_verification Structure & Purity Verification synthesis Synthesized Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Structure Confirmation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Verification purity Purity Analysis (HPLC, GC-MS) nmr->purity ms->purity final_product Characterized Pure Compound purity->final_product ≥95% Pure

Caption: Standard workflow for chemical structure and purity verification.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available information on its chemical identity, properties, and potential biological relevance, drawing comparisons with structurally related and well-studied pyrazole derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this guide establishes a foundational understanding for researchers investigating its potential applications.

Chemical Identity and Properties

The nomenclature and fundamental properties of this compound are essential for its accurate identification and handling in a research setting.

IUPAC Name: this compound

CAS Number: 52118-86-2[1]

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes the available information. For context, properties of the related, simpler compound, 3-(trifluoromethyl)-1H-pyrazole, are included.

PropertyThis compound3-(Trifluoromethyl)-1H-pyrazole (for comparison)
Molecular Formula C7H9F3N2[2]C4H3F3N2
Molecular Weight 178.15 g/mol [2]136.08 g/mol
Purity ≥98% (as commercially available)[2]99%
Appearance Data not availableWhite to pale yellow crystalline powder
Melting Point Data not available45-47 °C
Boiling Point Data not available70 °C at 2 mmHg
Solubility Data not availableData not available

Note: The lack of comprehensive physical data necessitates experimental determination for any research application.

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

The most common and effective method for synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the target molecule, this would involve the reaction of 4,4,4-trifluoro-1-(2-methyl-1-oxopropyl)butane-1,3-dione with hydrazine hydrate.

Materials:

  • 4,4,4-trifluoro-1-(2-methyl-1-oxopropyl)butane-1,3-dione

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent like acetic acid)

  • Glacial acetic acid (optional, as catalyst)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 4,4,4-trifluoro-1-(2-methyl-1-oxopropyl)butane-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the isopropyl protons (a doublet and a septet) and the pyrazole ring proton (a singlet).

    • ¹³C NMR will confirm the presence of the trifluoromethyl group (a quartet), the isopropyl group, and the pyrazole ring carbons.

    • ¹⁹F NMR will show a singlet corresponding to the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching, C=N stretching, and C-F stretching should be observed.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed to confirm its molecular weight and formula.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not currently published. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[3][4] Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against COX enzymes or other related biological targets.

Hypothesized Mechanism of Action: COX Inhibition

The anti-inflammatory effects of NSAIDs like Celecoxib are primarily due to the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[4][5]

The logical workflow for investigating the potential anti-inflammatory activity of this compound would be as follows:

logical_workflow cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis and Interpretation Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization COX_Assay COX-1/COX-2 Inhibition Assay Characterization->COX_Assay Test Compound IC50 Determine IC50 Values COX_Assay->IC50 Cell_Viability Cell Viability Assay Selectivity Calculate COX-2 Selectivity Index IC50->Selectivity

Caption: Experimental workflow for assessing the COX inhibitory activity.

Potential Signaling Pathway Involvement

Should this compound demonstrate COX-2 inhibitory activity, it would likely modulate the prostaglandin synthesis pathway. The diagram below illustrates the canonical COX-2 signaling cascade.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Cyclooxygenase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2->PGG2 Peroxidase Activity Pyrazole_Compound This compound (Hypothetical Inhibitor) Pyrazole_Compound->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 signaling pathway.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for biological activity, particularly in the context of inflammation and pain management, due to its structural relation to known COX inhibitors. This technical guide has provided its confirmed chemical identity and a proposed synthetic route. Future research should focus on the actual synthesis and thorough characterization of this compound, followed by a systematic evaluation of its biological properties. In vitro screening against a panel of relevant targets, starting with COX-1 and COX-2, would be a logical first step to elucidate its pharmacological profile and potential for further development as a therapeutic agent.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this document also includes data from structurally related compounds to offer a comparative context and potential estimations. Furthermore, a proposed synthetic protocol and a summary of the biological activities of analogous compounds are presented to guide future research and development efforts.

Core Physicochemical Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C7H9F3N2 and a molecular weight of 178.158 g/mol .[1] Its unique structure, featuring a pyrazole ring substituted with a trifluoromethyl group and an isopropyl group, suggests potential applications in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence properties such as metabolic stability, lipophilicity, and binding interactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-(Trifluoromethyl)pyrazole3,5-Bis(trifluoromethyl)pyrazole3-Methyl-5-(trifluoromethyl)-1H-pyrazole
CAS Number 52118-86-2[1]20154-03-414704-41-710010-93-2
Molecular Formula C7H9F3N2[1]C4H3F3N2C5H2F6N2C5H5F3N2
Molecular Weight 178.158 g/mol [1]136.08 g/mol 204.07 g/mol 150.10 g/mol
Melting Point Not available45-47 °C83-85 °CNot available
Boiling Point Not available70 °C / 2 mmHg147 °C[2]Not available
pKa Not availableNot availableNot availableNot available
Solubility Not availableNot availableSoluble in Methanol[2]Not available
logP (Predicted) Not availableNot availableNot available1.5
Purity 98%[1]Not availableNot availableNot available
Color/Form Not available[1]Not availablePowder to crystalNot available

Proposed Synthesis Protocol

While a specific experimental protocol for the synthesis of this compound is not detailed in the literature, a plausible synthetic route can be devised based on established methods for the preparation of trifluoromethyl-substituted pyrazoles. A common and effective method involves the condensation reaction between a β-diketone and a hydrazine derivative.

Proposed Synthesis of this compound:

A potential synthesis route involves the reaction of 1,1,1-trifluoro-4-methylpentane-2,4-dione with hydrazine hydrate.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1-trifluoro-4-methylpentane-2,4-dione (1 equivalent) dissolved in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired this compound.

  • Characterization: The structure and purity of the final compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Below is a workflow diagram illustrating this proposed synthetic pathway.

G Proposed Synthesis Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product cluster_char Characterization start1 1,1,1-trifluoro-4-methylpentane-2,4-dione process1 Dissolve diketone in solvent (e.g., Ethanol) start1->process1 start2 Hydrazine Hydrate process2 Add Hydrazine Hydrate start2->process2 process1->process2 process3 Reflux for 2-4 hours process2->process3 workup1 Solvent removal process3->workup1 workup2 Column Chromatography workup1->workup2 end_product This compound workup2->end_product char1 NMR (1H, 13C, 19F) end_product->char1 char2 Mass Spectrometry end_product->char2

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are not currently published. However, the pyrazole scaffold, particularly when substituted with a trifluoromethyl group, is a well-established pharmacophore present in numerous biologically active compounds.

Derivatives of 3-(trifluoromethyl)pyrazole have been reported to exhibit a range of biological activities, including:

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] The trifluoromethyl group can enhance the potency and selectivity of these inhibitors.

  • Anticancer Activity: Certain trifluoromethyl-pyrazole compounds have shown promising antiproliferative activity against various cancer cell lines.[4][5] The proposed mechanisms often involve the inhibition of protein kinases or other enzymes crucial for cancer cell growth and survival.

  • Antibacterial and Antimicrobial Activity: The pyrazole nucleus is a component of several antimicrobial agents. Trifluoromethyl-substituted pyrazoles have demonstrated potent activity against drug-resistant bacteria, such as MRSA.[6]

Given the structural similarities, it is plausible that this compound could exhibit one or more of these biological activities. Further investigation is required to determine its specific biological targets and mechanisms of action.

The diagram below illustrates the structural relationship between the target compound and other biologically active trifluoromethyl-pyrazoles.

G Structural Relationships and Potential Activities cluster_related Structurally Related Compounds with Known Biological Activity cluster_activities Potential Biological Activities A This compound (Target Compound) B 3-(Trifluoromethyl)pyrazole Derivatives A->B is a derivative of F Anti-inflammatory A->F potential activity G Anticancer A->G potential activity H Antibacterial A->H potential activity C Celecoxib (COX-2 Inhibitor) B->C includes analogs like D Anti-MRSA Pyrazole Derivatives B->D includes analogs like E Anticancer Pyrazole Derivatives B->E includes analogs like C->F D->H E->G

Caption: Relationship of the target compound to known bioactive pyrazoles.

Conclusion and Future Directions

This compound is a compound of significant interest for which a substantial data gap currently exists in the scientific literature. This guide has provided the foundational chemical information available, proposed a viable synthetic route, and highlighted potential areas of biological activity based on structurally related molecules.

Future research should focus on:

  • Experimental determination of key physicochemical properties: Obtaining accurate data for melting point, boiling point, pKa, solubility, and logP is crucial for any drug development pipeline.

  • Optimization of the synthetic protocol: The proposed synthesis should be experimentally validated and optimized for yield and purity.

  • Biological screening: The compound should be screened against a panel of biological targets, including those related to inflammation, cancer, and infectious diseases, to identify its primary mechanism of action and potential therapeutic applications.

  • Investigation of signaling pathways: Once a biological activity is confirmed, further studies will be necessary to elucidate the specific signaling pathways involved.

This technical guide serves as a valuable starting point for researchers and scientists interested in exploring the potential of this compound.

References

3-(trifluoromethyl)-5-isopropyl-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₉F₃N₂
Molecular Weight 178.16 g/mol

Synthesis and Characterization

General Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazoles

This protocol is a generalized procedure that can be adapted for the synthesis of this compound. The key starting materials would be a trifluoromethylated β-diketone and isopropylhydrazine.

Materials:

  • Trifluoromethylated β-diketone (e.g., 4,4,4-trifluoro-1-isobutyl-1,3-butanedione)

  • Isopropylhydrazine

  • Ethanol (or other suitable solvent)

  • Catalytic amount of acid (e.g., HCl) or base, if required

  • Standard laboratory glassware and reflux apparatus

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the trifluoromethylated β-diketone (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add isopropylhydrazine (1-1.2 equivalents). If the hydrazine is in hydrochloride salt form, a base may be needed to liberate the free hydrazine.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

  • Characterization: The structure and purity of the final compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a 3,5-disubstituted pyrazole.

G General Synthesis and Purification Workflow A Reactants: - Trifluoromethylated β-diketone - Isopropylhydrazine C Reaction: Reflux for 2-24h A->C B Solvent: Ethanol B->C D Work-up: Solvent removal C->D E Extraction: Ethyl acetate & water D->E F Purification: Column Chromatography E->F G Final Product: This compound F->G G Proposed Anti-inflammatory Mechanism of Action cluster_0 Cell Membrane cluster_1 Inflammatory Cascade Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Arachidonic Acid 3-(trifluoromethyl)pyrazole derivative 3-(trifluoromethyl)pyrazole derivative 3-(trifluoromethyl)pyrazole derivative->COX-2 Inhibition

A Technical Guide to the Solubility of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of the anticipated solubility behavior based on its structural features and the general properties of related pyrazole derivatives. Furthermore, it offers a detailed experimental protocol for determining its solubility in various organic solvents and a workflow for solubility assessment of new chemical entities. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this and similar compounds.

Introduction: Physicochemical Context

Pyrazole derivatives are a significant class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities.[1][2] The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] The trifluoromethyl group's high electronegativity can influence the acidity or basicity of nearby functional groups, thereby affecting drug-target interactions.[4]

The structure of this compound combines the pyrazole core with a lipophilic isopropyl group and an electron-withdrawing trifluoromethyl group. These substitutions are expected to significantly influence its solubility profile. While pyrazole itself has limited solubility in water and is more soluble in organic solvents like ethanol, methanol, and acetone, the substituents on the target molecule will modulate this behavior.[5] The isopropyl group will likely increase its solubility in nonpolar organic solvents, whereas the trifluoromethyl group can enhance lipophilicity.[4]

Predicted Solubility Profile

While specific quantitative data is not available, a qualitative prediction of solubility in common organic solvents can be made based on the principle of "like dissolves like."

  • High Expected Solubility: In solvents that can engage in hydrogen bonding and have a moderate to high polarity, such as ethanol, methanol, acetone, and ethyl acetate . The pyrazole ring's nitrogen atoms can act as hydrogen bond acceptors.

  • Moderate Expected Solubility: In less polar solvents like dichloromethane and chloroform . The overall lipophilicity contributed by the isopropyl and trifluoromethyl groups should allow for some degree of dissolution.

  • Low Expected Solubility: In nonpolar aliphatic hydrocarbon solvents such as hexane and cyclohexane . The polar pyrazole core is likely to limit solubility in these solvents despite the presence of lipophilic groups.

  • Negligible Expected Solubility: In water , due to the compound's overall non-polar character.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to use the experimental protocol provided in the following section to determine these values. The table below is provided as a template for recording experimentally determined solubility data.

Table 1: Experimental Solubility of this compound at Ambient Temperature

SolventMolar Solubility (mol/L)Mass Solubility (g/L)Mass Solubility (mg/mL)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Toluene
Hexane

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8]

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The concentration of the dissolved solid should not change over time once equilibrium is established.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

    • Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the solubility assessment of a new chemical entity.

G Workflow for Solubility Assessment of a New Chemical Entity cluster_0 Initial Screening (Kinetic Solubility) cluster_1 Thermodynamic Solubility Determination cluster_2 Data Analysis and Application A Prepare high-concentration stock solution in DMSO B Add aliquots to aqueous buffer A->B C Measure precipitation (e.g., nephelometry) B->C D Rank compounds by kinetic solubility C->D E Select promising compounds D->E F Perform Shake-Flask Method in various solvents E->F G Equilibrate for 24-48 hours F->G H Filter and quantify supernatant (e.g., HPLC) G->H I Determine thermodynamic solubility H->I J Correlate solubility with physicochemical properties I->J K Inform formulation development J->K L Guide in vivo study design K->L

Caption: General workflow for solubility assessment of a new chemical entity.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. Although quantitative data for this specific compound is not currently available, the principles discussed, along with the detailed experimental protocol, offer a robust approach for researchers to generate this critical information. The provided workflow for solubility assessment further serves as a valuable tool for the broader context of drug discovery and development, aiding in the selection and optimization of lead compounds with favorable physicochemical properties.

References

An In-depth Technical Guide on the 1H and 13C NMR Spectra of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole. Due to the limited availability of directly published experimental spectra for this specific compound, this guide outlines a plausible synthetic route and presents predicted NMR data based on established principles and spectral data from analogous structures. This information is intended to support researchers in the identification, characterization, and quality control of this and related fluorinated pyrazole compounds, which are of significant interest in medicinal chemistry and drug development.

Synthesis Methodology

The synthesis of this compound can be achieved through the condensation reaction of a suitable β-diketone with hydrazine hydrate. A general and effective approach involves the reaction of 1,1,1-trifluoro-4-methylpentane-2,4-dione with hydrazine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,1,1-trifluoro-4-methylpentane-2,4-dione

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent like acetic acid)

  • Glacial acetic acid (catalyst, optional)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-4-methylpentane-2,4-dione (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.0-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is then heated to reflux and stirred for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is taken up in an organic solvent such as ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar pyrazoles and the known effects of the trifluoromethyl and isopropyl substituents on chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~6.4s-1HH-4 (pyrazole ring)
2~3.1sept~7.01H-CH(CH₃)₂
3~1.3d~7.06H-CH(CH ₃)₂
4~12-13br s-1HNH (pyrazole ring)

s = singlet, d = doublet, sept = septet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound
SignalChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Assignment
1~155q~38C -3 (pyrazole ring)
2~148s-C -5 (pyrazole ring)
3~122q~268-C F₃
4~102s-C -4 (pyrazole ring)
5~28s--C H(CH₃)₂
6~22s--CH(C H₃)₂

s = singlet, q = quartet

NMR Data Interpretation and Structural Elucidation

The predicted NMR spectra provide key insights into the molecular structure of this compound.

Logical Workflow for Spectral Assignment

G cluster_structure Molecular Structure cluster_1h_nmr ¹H NMR Analysis cluster_13c_nmr ¹³C NMR Analysis Structure This compound H4 H-4 Signal (~6.4 ppm, s, 1H) Structure->H4 Aromatic Proton CH -CH Signal (~3.1 ppm, sept, 1H) Structure->CH Isopropyl Methine CH3 -CH₃ Signals (~1.3 ppm, d, 6H) Structure->CH3 Isopropyl Methyl NH N-H Signal (~12-13 ppm, br s, 1H) Structure->NH Tautomeric Proton C3 C-3 Signal (~155 ppm, q) Structure->C3 Attached to CF₃ C5 C-5 Signal (~148 ppm, s) Structure->C5 Attached to Isopropyl CF3 -CF₃ Signal (~122 ppm, q) Structure->CF3 Trifluoromethyl Carbon C4 C-4 Signal (~102 ppm, s) Structure->C4 Aromatic Carbon C_CH -CH Carbon (~28 ppm, s) Structure->C_CH Isopropyl Methine Carbon C_CH3 -CH₃ Carbons (~22 ppm, s) Structure->C_CH3 Isopropyl Methyl Carbons

Caption: Workflow for correlating the structure of this compound with its predicted ¹H and ¹³C NMR signals.

Signaling Pathway of NMR Signal Generation

G cluster_sample Sample Preparation cluster_instrument NMR Spectrometer cluster_process Data Acquisition & Processing Sample 3-(CF₃)-5-(iPr)-1H-pyrazole in NMR Solvent (e.g., CDCl₃) Magnet Strong Magnetic Field (B₀) Sample->Magnet Placed in Detector Detector Coil Sample->Detector Signal Emission RF_Pulse Radiofrequency Pulse Magnet->RF_Pulse Nuclei Alignment RF_Pulse->Sample Excitation FID Free Induction Decay (FID) Detector->FID FT Fourier Transform FID->FT Spectrum ¹H and ¹³C NMR Spectra FT->Spectrum

Caption: Simplified workflow of NMR signal generation from sample to spectrum.

Disclaimer: The NMR data presented in this document are predicted and should be used as a guide for spectral interpretation. Experimental verification is recommended for definitive structural confirmation.

Spectroscopic and Spectrometric Characterization of Trifluoromethyl-Substituted Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) characterization of pyrazole derivatives, with a focus on trifluoromethyl-substituted compounds. While specific experimental data for 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole is not publicly available, this document presents representative data from closely related analogs and outlines detailed experimental protocols for acquiring such data. The methodologies and data interpretation principles described herein are broadly applicable to the analysis of novel pyrazole-based compounds in a drug discovery and development context.

Representative Spectroscopic and Spectrometric Data

The following tables summarize typical FT-IR and mass spectrometry data for pyrazole derivatives containing a trifluoromethyl group. This data is presented to illustrate the characteristic spectral features of this class of compounds.

FT-IR Spectroscopic Data of Representative Pyrazole Derivatives
Compound NameKey FT-IR Peaks (cm⁻¹)Functional Group Assignments
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one [1]1708, 1321C=O, Ar-CF₃
4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-formyl-pyrazol-1-yl] benzoic acid [2]3095, 2672, 1694, 1608, 1131Aromatic C-H, C=O, C-F
3,5-dimethylpyrazole [3]-The Fourier transform infrared (solid phase and gas phase) and Fourier transform Raman spectra of 3,5-DMP were recorded.[3]
Mass Spectrometry Data of Representative Pyrazole Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )Mass Spectrum (m/z)Ionization Method
1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- [4]C₅H₅F₃N₂150.1018-Electron Ionization[4]
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one [1]--328 (100%, M⁺), 327 (40%, M - H⁺), 259 (5%, M - CF₃⁺)-
Methyl-1-phenyl-5-(isopropyl)-1H-pyrazole-3-carboxylate [5]C₁₄H₁₇N₂O₂-[M + H]⁺, 245.1290; found, 245.1288ESI⁺[5]

Experimental Protocols

Detailed methodologies for the FT-IR and mass spectrometric analysis of pyrazole derivatives are provided below. These protocols are generalized and may require optimization based on the specific properties of the compound of interest.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[6]

Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.[6] Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Nujol Mull: Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

  • Thin Film: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate.

Data Acquisition:

  • Place the prepared sample in the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

  • Acquire a background spectrum of the empty sample holder (or pure KBr pellet/Nujol) to subtract from the sample spectrum.

Data Analysis:

  • Identify characteristic absorption bands in the spectrum.

  • Assign these bands to specific functional groups (e.g., N-H, C=N, C-F) by comparing the observed frequencies to correlation charts and spectral databases.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[6] It can also provide structural information through analysis of fragmentation patterns.[6]

Sample Preparation:

  • Prepare a dilute solution of the pyrazole derivative (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[6]

  • For direct infusion, filter the sample solution through a syringe filter (0.22 µm) to remove any particulate matter.[6]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into an HPLC system coupled to the mass spectrometer.[6]

Instrument Setup:

  • Calibrate the mass spectrometer using a standard calibration compound to ensure mass accuracy.[6]

  • Select the appropriate ionization mode (e.g., Electrospray Ionization (ESI) positive or negative, or Electron Impact (EI)).[6] ESI is generally suitable for polar and thermally labile compounds, while EI is used for volatile and thermally stable compounds.[6]

  • Optimize the ionization source parameters, such as capillary voltage, cone voltage, and gas flow rates, to maximize the signal intensity of the analyte.[6]

Data Acquisition:

  • Acquire the mass spectrum in full scan mode to detect all ions within a specified mass range.[6]

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion as the precursor ion and inducing fragmentation.[6]

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis KBr KBr Pellet Spectrometer Place in FT-IR Spectrometer KBr->Spectrometer Nujol Nujol Mull Nujol->Spectrometer Film Thin Film Film->Spectrometer Record Record Spectrum (4000-400 cm-1) Spectrometer->Record Identify Identify Characteristic Bands Record->Identify Assign Assign to Functional Groups Identify->Assign

Caption: Workflow for FT-IR Spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition Solution Prepare Dilute Solution (e.g., 1 mg/mL) Filter Filter Solution (0.22 um) Solution->Filter Ionization Select Ionization Mode (ESI/EI) Filter->Ionization Calibrate Calibrate Mass Spectrometer Calibrate->Ionization Optimize Optimize Source Parameters Ionization->Optimize FullScan Acquire Full Scan Mass Spectrum Optimize->FullScan MSMS Perform MS/MS (optional) FullScan->MSMS

Caption: Workflow for Mass Spectrometry.

References

biological activity of trifluoromethylated pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2][3] The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold has become a pivotal strategy in drug design. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4][5][6] This guide provides a comprehensive technical overview of the diverse biological activities of trifluoromethylated pyrazoles, focusing on their anticancer, antibacterial, anti-inflammatory, and insecticidal/antifungal properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a valuable resource for professionals in drug discovery and development.

Anticancer Activity

Trifluoromethylated pyrazoles have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are diverse, primarily involving the disruption of cellular machinery essential for cancer cell proliferation and survival.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of trifluoromethylated pyrazole derivatives exert their anticancer effects by targeting tubulin, a critical protein for microtubule formation. By inhibiting tubulin polymerization, these compounds disrupt the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

For instance, hybrid analogues of combretastatin A-4 (CA-4), a known tubulin inhibitor, have been synthesized by incorporating a trifluoromethyl-pyrazole motif.[7][8] One such analogue, referred to as C-23, demonstrated potent cytotoxicity against MCF-7 (breast), HeLa (cervical), and B16F10 (melanoma) cancer cells.[7] This compound was found to bind to the colchicine binding site on tubulin, thereby inhibiting microtubule assembly and leading to cell death.[7]

cluster_drug Drug Action cluster_cellular Cellular Effect Drug Trifluoromethylated Pyrazole (e.g., C-23) Tubulin Tubulin Subunits Drug->Tubulin Binds to Colchicine Site Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Disruption Microtubule Disruption Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative trifluoromethylated pyrazole derivatives against various cancer cell lines.

CompoundCancer Cell LineAssayMetricValue (µM)Reference
Compound C-23 MCF-7 (Breast)CytotoxicityIC500.015[7]
HeLa (Cervical)CytotoxicityIC500.021[7]
B16F10 (Melanoma)CytotoxicityIC500.018[7]
Compound 7 A549 (Lung)AntiproliferativeIC500.15[8]
HeLa (Cervical)AntiproliferativeIC500.33[8]
HepG2 (Liver)AntiproliferativeIC500.21[8]
MCF-7 (Breast)AntiproliferativeIC500.25[8]
Compound 5a HL-60 (Leukemia)AntiproliferativeGI501.36[9]
RPMI-8226 (Leukemia)AntiproliferativeGI500.27[9]
KM-12 (Colon)AntiproliferativeGI501.25[9]
BT-549 (Breast)AntiproliferativeGI501.33[9]
Compound 5c HL-60 (Leukemia)AntiproliferativeGI500.31[9]
RPMI-8226 (Leukemia)AntiproliferativeGI500.33[9]
KM-12 (Colon)AntiproliferativeGI501.15[9]
BT-549 (Breast)AntiproliferativeGI501.29[9]
Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the trifluoromethylated pyrazole compounds and incubated for an additional 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration causing 50% inhibition of cell growth) is determined.[10]

Antibacterial Activity

Trifluoromethylated pyrazoles have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[11][12][13]

Mechanism of Action

The antibacterial mechanism of these compounds often involves multiple modes of action, suggesting they may target processes that have a global effect on bacterial cell function.[12] This multi-target profile is advantageous as it can reduce the likelihood of bacteria developing resistance. Furthermore, these compounds are effective at inhibiting and eradicating bacterial biofilms, which are notoriously difficult to treat.[11][14]

start Synthesized CF3-Pyrazole Compounds sub_screen Primary Screening: MIC Determination start->sub_screen gram_pos Gram-Positive Bacteria (e.g., MRSA) sub_screen->gram_pos gram_neg Gram-Negative Bacteria sub_screen->gram_neg results Identify Potent Compounds gram_pos->results gram_neg->results biofilm Biofilm Inhibition & Eradication Assay results->biofilm toxicity Cytotoxicity Assay (e.g., HEK293 cells) results->toxicity final Lead Compound Identification biofilm->final toxicity->final

Caption: Workflow for antibacterial screening of compounds.
Quantitative Data: Antibacterial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for several trifluoromethyl-substituted pyrazole derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 6 Enterococcus faecalis (ATCC 29212)3.12[11][12]
Enterococcus faecium (VRE, ATCC 700221)1.56[11][12]
Compound 10 (Chloro derivative) MRSA (ATCC 33591)3.12[11][12]
Staphylococcus aureus (ATCC 29213)3.12[11][12]
Compound 11 (Bromo derivative) MRSA (ATCC 33591)3.12[11][12]
Compound 13 (CF3 derivative) MRSA (ATCC 33591)3.12[11][12]
N-Unsubstituted 4-nitrosopyrazoles Mycobacterium tuberculosisup to 0.36[15]
Streptococcus pyogenesup to 7.8[15]
Staphylococcus aureusup to 15.6[15]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Eradication Assay

  • Biofilm Formation: Bacteria are grown in 96-well plates for 24-48 hours to allow for the formation of a mature biofilm.

  • Treatment: The planktonic (free-floating) bacteria are removed, and the wells are washed. The established biofilms are then treated with various concentrations of the test compounds and incubated for another 24 hours.

  • Quantification: The viability of the remaining biofilm is quantified using methods such as crystal violet staining (to measure biomass) or a resazurin-based assay (to measure metabolic activity). The results are compared to untreated controls.[11][12]

Anti-inflammatory Activity

Certain trifluoromethylated pyrazoles act as potent anti-inflammatory agents, primarily by inhibiting cyclooxygenase (COX) enzymes. The pyrazole scaffold is a key feature of several well-known COX-2 selective inhibitors, such as Celecoxib.[16]

Mechanism of Action: COX-2 Inhibition

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Trifluoromethylpyrazoles have been designed as potential selective COX-2 inhibitors.[17]

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Drug Trifluoromethyl- Pyrazole (COX-2 Inhibitor) Drug->COX2 Inhibits

Caption: Pathway of COX-2 mediated inflammation and its inhibition.
Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of trifluoromethylpyrazole derivatives was evaluated using the carrageenan-induced rat paw edema assay.

Compound ClassNumber of Compounds TestedAnti-inflammatory Activity Range (%)Reference
5-Trifluoromethyl-Δ²-pyrazolines (3) 547 - 65[17]
3-Trifluoromethylpyrazoles (4) 562 - 76[17]
5-Trifluoromethylpyrazoles (5) 550 - 64[17]
Indomethacin (Standard) 178[17]
Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay

  • Animal Model: Male Wistar rats are typically used for this in vivo assay.

  • Compound Administration: The test compounds (e.g., trifluoromethylpyrazoles) or a control vehicle are administered orally or intraperitoneally to the rats. A standard anti-inflammatory drug like indomethacin is used as a positive control.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each compound-treated group relative to the control group.[17]

Insecticidal and Antifungal Activity

The trifluoromethyl-pyrazole scaffold is a critical component of many commercial agrochemicals. Phenylpyrazoles, such as Fipronil, are broad-spectrum insecticides that target the central nervous system of insects.[18] Additionally, other derivatives have been developed as potent fungicides, acting as succinate dehydrogenase inhibitors (SDHIs).[19]

Mechanism of Action
  • Insecticidal: Phenylpyrazole insecticides act as antagonists of the γ-aminobutyric acid (GABA) receptor. They block GABA-gated chloride channels in nerve cells, which disrupts normal nerve function, leading to hyperexcitation, paralysis, and death of the insect.[18][20]

  • Antifungal: Pyrazole-carboxamide derivatives can act as Succinate Dehydrogenase Inhibitors (SDHIs). They block the mitochondrial respiratory chain in fungi by inhibiting the succinate dehydrogenase enzyme, which is crucial for cellular respiration and energy production.[19]

Quantitative Data: Fungicidal and Insecticidal Activity

The following tables summarize the against various fungi and insects.

Table 4.1: Fungicidal Activity (EC50)

CompoundFungal PathogenEC50 (µg/mL)Reference
7a Gibberella zeae1.8[19]
7c Fusarium oxysporum1.5[19]
7c Cytospora mandshurica3.6[19]
7f Phytophthora infestans6.8[19]

Table 4.2: Insecticidal Activity (LC50)

Compound ClassInsect SpeciesLC50 (mg/L)Reference
Phenylpyrazoles with 2,2,2-trichloro-1-alkoxyethyl moiety Plutella xylostella (Diamondback moth)0.09 - 1.51[20]
Aphis craccivora (Bean aphid)0.35 - 5.86[20]
Culex pipiens pallens (Mosquito)0.11 - 2.87[20]
Experimental Protocols

Antifungal Bioassay (Mycelial Growth Rate Method)

  • Medium Preparation: Potato dextrose agar (PDA) medium is prepared and sterilized. The test compounds are dissolved in a solvent (e.g., acetone) and added to the molten PDA at various concentrations.

  • Inoculation: A mycelial disc from a fresh culture of the target fungus is placed at the center of each Petri dish containing the amended PDA.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for several days.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent.

  • Data Analysis: The EC50 value (the concentration that inhibits 50% of mycelial growth) is calculated from the dose-response data.[19]

Insecticidal Bioassay (Leaf-Dip Method for Plutella xylostella)

  • Solution Preparation: Test compounds are dissolved in a solvent with a surfactant to create a series of test solutions.

  • Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for a few seconds and then allowed to air dry.

  • Insect Exposure: The treated leaf discs are placed in Petri dishes, and a specific number of insect larvae (e.g., third-instar P. xylostella) are introduced.

  • Incubation: The dishes are kept under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Mortality counts are recorded after a specific period (e.g., 48 or 72 hours).

  • Data Analysis: The LC50 value (the concentration that causes 50% mortality) is calculated using probit analysis.[20]

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific mechanistic data for 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole is not extensively available in publicly accessible research. This guide, therefore, provides a comprehensive overview of the known and putative mechanisms of action based on the biological activities of structurally related pyrazole derivatives, particularly those bearing trifluoromethyl and isopropyl or other small alkyl substituents.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] The presence of an isopropyl group at the 5-position can also influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets.

This technical guide synthesizes the available information on the biological targets and mechanisms of action of trifluoromethyl-substituted pyrazole derivatives, providing a foundational understanding for researchers, scientists, and drug development professionals.

Potential Biological Targets and Mechanisms of Action

Based on the activities of analogous compounds, this compound could potentially exert its effects through one or more of the following mechanisms:

1. Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition:

A significant number of pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[5][6][7] Notably, the highly successful non-steroidal anti-inflammatory drug (NSAID) Celecoxib features a trifluoromethyl-substituted pyrazole core. The trifluoromethyl group in such compounds often plays a crucial role in their selective inhibition of COX-2 over COX-1.[8]

  • Signaling Pathway: The inhibition of COX enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

dot ```dot graph COX_Pathway { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=vee, penwidth=1.5];

Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 / COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrazole_Compound [label="this compound\n(Putative Inhibitor)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Arachidonic_Acid -> COX_Enzymes; COX_Enzymes -> Prostaglandins; Prostaglandins -> Inflammation; Pyrazole_Compound -> COX_Enzymes [label="Inhibition", arrowhead=tee, color="#EA4335"]; }

Caption: Hypothesized inhibition of the EGFR signaling pathway by a pyrazole compound.

3. Insecticidal Activity via GABA Receptor Modulation:

Phenylpyrazole insecticides, such as Fipronil, which also contain a trifluoromethyl group, are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects. [1][9][10]This leads to hyperexcitation of the insect's central nervous system. The alkyl groups on the pyrazole ring can influence the potency of this interaction. [9]

  • Signaling Pathway: Blockade of the GABA-gated chloride channel prevents the influx of chloride ions into the neuron, thereby inhibiting the hyperpolarizing effect of GABA and leading to uncontrolled neuronal firing.

dot

GABA_Receptor_Modulation GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Pyrazole_Compound This compound (Putative Antagonist) Pyrazole_Compound->GABA_Receptor Blocks

Caption: Putative antagonistic action on the GABA receptor by a pyrazole compound.

Quantitative Data for Structurally Related Pyrazole Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory concentrations (IC50) of various trifluoromethyl-substituted pyrazole derivatives against different biological targets, providing a reference for potential efficacy.

Compound ClassTargetIC50 (µM)Reference
Trifluoromethyl-pyrazole-carboxamidesCOX-10.46[6]
Trifluoromethyl-pyrazole-carboxamidesCOX-22.65 - 3.82[6]
Pyrazole carbaldehyde derivativesPI3 Kinase0.25[3]
N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamidesHepG2 cancer cells6.1 - 7.9[5]
Diaryl(trifluoromethyl)pyrazolesMCF-7 cancer cells5.8 - 9.3[11]
Fluorosulfate-containing pyrazolesButyrylcholinesterase (BuChE)0.79[12]

Experimental Protocols

The following are generalized protocols for key experiments relevant to the potential activities of this compound.

1. General Protocol for Knorr Pyrazole Synthesis:

This is a classical method for synthesizing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl precursor (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add the desired hydrazine derivative (1.0 equivalent). For the synthesis of the title compound, a hydrazine source would be reacted with a trifluoromethylated and isopropyl-substituted 1,3-dicarbonyl.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

dot

Knorr_Synthesis_Workflow Start Start Reactants 1,3-Dicarbonyl + Hydrazine Derivative Start->Reactants Reaction Reflux in Solvent Reactants->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup Cooling & Solvent Removal TLC_Monitoring->Workup Complete Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Pyrazole Product Purification->Final_Product

Caption: General experimental workflow for the Knorr pyrazole synthesis.

2. In Vitro COX Inhibition Assay (Colorimetric):

This assay measures the peroxidase component of COX enzymes.

  • Reagents: Assay buffer, Heme, COX-1 or COX-2 enzyme, test compound dilutions, and arachidonic acid (substrate). [13]* Procedure:

    • In a 96-well plate, add assay buffer, heme, and the COX enzyme to the appropriate wells.

    • Add the test compound at various concentrations to the inhibitor wells.

    • Incubate the plate, typically for 10 minutes at 37°C, to allow the inhibitor to interact with the enzyme. [14] 4. Initiate the reaction by adding arachidonic acid.

    • The peroxidase activity is measured colorimetrically by monitoring the appearance of an oxidized product at a specific wavelength (e.g., 590 nm). [13]* Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Antimicrobial Susceptibility Testing (Broth Microdilution):

This method determines the Minimum Inhibitory Concentration (MIC) of a compound. [15][16]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. [15]* Serial Dilutions: The test compound is serially diluted in a 96-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [16] 4. MTT Assay for Cytotoxicity:

This assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability. [17][18][19]

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured on a plate reader at a wavelength of approximately 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

References

Unveiling 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole: A Technical Overview of its Synthesis and Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis and potential applications of the heterocyclic compound 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole (CAS No. 52118-86-2). While the specific discovery and detailed historical account of this particular molecule are not extensively documented in publicly available literature, this paper constructs a comprehensive overview based on established synthetic methodologies for structurally related pyrazoles. This guide provides a plausible synthesis route, detailed experimental protocols for analogous compounds, and an exploration of potential applications in medicinal chemistry and agrochemistry, drawing parallels from similar molecular scaffolds. The inclusion of trifluoromethyl and isopropyl moieties suggests potential for enhanced biological activity and favorable pharmacokinetic properties.

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in medicinal and agricultural chemistry. Their versatile chemical nature allows for a wide range of substitutions, leading to a diverse array of biological activities. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Similarly, the isopropyl group can influence the steric and electronic properties of a molecule, impacting its interaction with biological targets. The combination of these functional groups in the pyrazole core, as seen in this compound, presents a compound of significant interest for further investigation. Although its specific history is not well-documented, its structural motifs are present in a variety of bioactive molecules, including anti-inflammatory agents, antimicrobials, and herbicides.[1][2]

Hypothetical Discovery and Historical Context

It is plausible that this compound was first synthesized as part of a broader investigation into the structure-activity relationships of substituted pyrazoles. Researchers likely explored the impact of combining the electron-withdrawing trifluoromethyl group with a moderately bulky alkyl group like isopropyl on the pyrazole scaffold. Such studies are common in both academic and industrial research settings aiming to discover novel compounds with desirable biological activities.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a highly plausible and efficient method involves the condensation of a suitable 1,3-diketone with hydrazine hydrate. The key starting material would be 1,1,1-trifluoro-4-methylpentane-2,4-dione.

General Synthetic Pathway

The most probable synthetic route is the reaction of 1,1,1-trifluoro-4-methylpentane-2,4-dione with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The reaction proceeds through a cyclocondensation mechanism to yield the target pyrazole.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 1,1,1-trifluoro-4-methyl- pentane-2,4-dione C Cyclocondensation A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C D 3-(Trifluoromethyl)-5-isopropyl- 1H-pyrazole C->D

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol for an Analogous Synthesis

The following protocol is adapted from the synthesis of similar trifluoromethyl-substituted pyrazoles and can be reasonably expected to yield the target compound with minor modifications.[3]

Synthesis of 1-(3,5-Di-t-butyl-4-hydroxybenzyl)-5-methyl-3-(trifluoromethyl)pyrazole [3]

  • Reactants:

    • 3,5-Di-t-butyl-4-hydroxybenzylhydrazine

    • Trifluoroacetylacetone

    • Ethanol (solvent)

  • Procedure:

    • A solution of 3,5-di-t-butyl-4-hydroxybenzylhydrazine (1 mmol) in ethanol (10 mL) is prepared.

    • Trifluoroacetylacetone (1.1 mmol) is added to the solution.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The solvent is removed under reduced pressure.

    • The residue is purified by flash chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (10:1) to give the pure product.

To adapt this for the synthesis of this compound, one would use hydrazine hydrate instead of the substituted hydrazine and 1,1,1-trifluoro-4-methylpentane-2,4-dione as the diketone. The reaction conditions (temperature, time, and solvent) may require optimization to maximize the yield.

Physicochemical Properties and Spectroscopic Data

Specific, experimentally determined physicochemical and spectroscopic data for this compound are not available in the public domain. However, based on its structure, the following properties can be anticipated.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C7H9F3N2[4]
Molecular Weight 178.16 g/mol [4]
Appearance Likely a colorless to pale yellow solid or oil
Melting Point Expected to be relatively low
Boiling Point Expected to be moderately high due to hydrogen bonding
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, DMF)
Purity Commercially available with ≥98% purity[4]

Spectroscopic data for structurally related compounds can provide an indication of the expected spectral features.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the isopropyl group (a doublet and a septet), a signal for the pyrazole ring proton, and a broad signal for the N-H proton.
¹³C NMR Resonances for the isopropyl carbons, the pyrazole ring carbons, and a quartet for the trifluoromethyl carbon due to C-F coupling.
¹⁹F NMR A singlet for the CF₃ group.
IR Spectroscopy Characteristic bands for N-H stretching, C-H stretching, C=N stretching, and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound, the pyrazole scaffold with these particular substituents is of high interest in drug discovery and agrochemistry.

Medicinal Chemistry
  • Anti-inflammatory Activity: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation. The trifluoromethyl group can enhance the binding to the active site of these enzymes.[5]

  • Antimicrobial Activity: Pyrazole-containing compounds have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The lipophilic nature of the trifluoromethyl and isopropyl groups may facilitate penetration through microbial cell membranes.[2]

  • Anticancer Activity: Substituted pyrazoles have been investigated as potential anticancer agents, targeting various kinases and other proteins involved in cell proliferation and survival.[6]

Agrochemicals
  • Herbicides: Pyrazole derivatives are used as herbicides. For instance, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is an intermediate in the production of the herbicide pyroxasulfone.[7] The structural similarity suggests that this compound could be a building block for new herbicidal compounds.

  • Insecticides and Fungicides: The pyrazole core is also found in various insecticides and fungicides, indicating another potential avenue for the application of this molecule.

Future Directions

The lack of detailed information on this compound highlights an opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: A comprehensive study detailing the optimized synthesis, purification, and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) of the compound is warranted.

  • Biological Screening: A thorough evaluation of its biological activity across a range of assays, including anti-inflammatory, antimicrobial, and anticancer screens, could reveal its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related analogs would provide valuable insights into the SAR and guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action would be crucial for its development as a potential therapeutic or agrochemical agent.

Conclusion

This compound is a chemical entity with significant, yet underexplored, potential. While its specific discovery and history remain obscure, its structural features, combining a pyrazole core with trifluoromethyl and isopropyl groups, position it as a promising candidate for applications in both medicinal chemistry and agrochemistry. This technical guide provides a foundational understanding of its likely synthesis and potential utility, serving as a catalyst for future research into this intriguing molecule. The development of a detailed synthetic protocol and a comprehensive biological evaluation are critical next steps to unlock the full potential of this compound.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's pharmacological profile by improving metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on the structural analogs and derivatives of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole, a representative of a class of compounds with considerable therapeutic potential. Although this specific molecule is not extensively documented, this whitepaper will provide a comprehensive overview of the synthesis, biological activities, and experimental protocols relevant to its structural class. The insights provided are intended to empower researchers in the design and development of novel pyrazole-based therapeutics.

Synthetic Methodologies

The synthesis of 3-(trifluoromethyl)-5-alkyl-1H-pyrazoles can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Knorr Pyrazole Synthesis

A classic and versatile method for pyrazole synthesis is the Knorr cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] For the synthesis of this compound analogs, a key starting material is a β-diketone bearing a trifluoromethyl group and an isopropyl group.

Experimental Protocol: Knorr Synthesis of a 3-(Trifluoromethyl)-5-alkyl-1H-pyrazole [2]

  • Materials:

    • 1-(Trifluoromethyl)-4-methyl-1,3-pentanedione (1.0 equivalent)

    • Hydrazine hydrate (1.1 equivalents)

    • Glacial acetic acid (as solvent)

  • Procedure:

    • Dissolve the 1-(trifluoromethyl)-4-methyl-1,3-pentanedione in glacial acetic acid.

    • Add hydrazine hydrate dropwise to the stirred solution at room temperature. The addition may be exothermic.

    • Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

[3+2] Cycloaddition Reactions

Another powerful strategy for constructing the pyrazole ring is through a [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile.[4][5] For instance, the reaction of a trifluoromethyl-containing nitrile imine with an alkyne bearing an isopropyl group can yield the desired pyrazole.

Experimental Workflow: [3+2] Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Trifluoromethyl-substituted Hydrazonoyl Halide C Base-mediated generation of Nitrile Imine A->C Base (e.g., Triethylamine) B Isopropylacetylene D [3+2] Cycloaddition B->D C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via a [3+2] cycloaddition reaction.

Biological Activities and Structure-Activity Relationships

Trifluoromethyl-substituted pyrazoles exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[6][7] The nature and position of substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of these compounds.

Antibacterial Activity

Numerous studies have demonstrated the potent antibacterial activity of trifluoromethyl-pyrazoles, particularly against drug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[6][8][9]

Compound IDR1R2Target OrganismMIC (µg/mL)Reference
1 CF34-BromophenylS. aureus (MRSA)0.78[6]
2 CF34-ChlorophenylS. aureus (MRSA)3.12[6]
3 CF3PhenylE. faecium1.56[6]
4 3,5-bis(CF3)Ph4-ChlorophenylA. baumannii1-4[9]
5 3,5-bis(CF3)Ph4-FluorophenylA. baumannii1-4[9]

MIC: Minimum Inhibitory Concentration

Enzyme Inhibition

Trifluoromethyl-pyrazoles have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Thrombin Inhibition: Certain 1H-pyrazol-5-amine derivatives act as thrombin inhibitors through a serine-trapping mechanism, presenting opportunities for the development of new antithrombotic drugs.[10][11]

p38 MAP Kinase Inhibition: Pyrazole-based compounds have been designed as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways.[12][13]

Compound IDTarget EnzymeIC50 (nM)Therapeutic AreaReference
24e Thrombin (FIIa)16Antithrombotic[11]
34a Thrombin (FIIa)80Antithrombotic[11]
SC-102 p38 MAP Kinase600Anti-inflammatory[12]

IC50: Half-maximal inhibitory concentration

Signaling Pathway: p38 MAP Kinase Inhibition

G Extracellular_Signals Extracellular Signals (e.g., Cytokines, Stress) MAPKKK MAPKKK Extracellular_Signals->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->p38_MAPK

Caption: Inhibition of the p38 MAP kinase signaling pathway by pyrazole-based inhibitors.

Conclusion

The structural class of 3-(trifluoromethyl)-5-alkyl-1H-pyrazoles represents a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the pyrazole core, combined with the beneficial properties imparted by the trifluoromethyl group, allows for the generation of diverse chemical libraries with a wide spectrum of biological activities. The data and protocols presented in this guide offer a solid foundation for researchers to explore this promising chemical space further. Future efforts in this area could focus on the systematic exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of novel mechanisms of action to unlock the full therapeutic potential of these compounds.

References

Methodological & Application

synthesis of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole from 1,3-diketones

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved via the classical Knorr pyrazole synthesis, which involves the acid-catalyzed cyclocondensation of an unsymmetrical β-diketone, specifically 1,1,1-trifluoro-5-methyl-2,4-hexanedione, with hydrazine hydrate.[1] This method is reliable and generally produces high yields of the desired pyrazole product.[2]

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a common scaffold in a vast number of biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethyl-substituted pyrazoles are highly sought-after building blocks in modern drug discovery.

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most straightforward and efficient methods for constructing the pyrazole ring.[1][2] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] This application note details a specific application of this reaction to produce this compound.

Reaction Scheme

The synthesis proceeds by reacting 1,1,1-trifluoro-5-methyl-2,4-hexanedione with hydrazine hydrate, typically in an alcohol-based solvent and with a catalytic amount of acid. The reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the Knorr synthesis of similar trifluoromethyl-substituted pyrazoles.[4][5]

3.1 Materials and Equipment

  • Reagents:

    • 1,1,1-Trifluoro-5-methyl-2,4-hexanedione (CAS 30984-28-2)[6][7]

    • Hydrazine hydrate (64-80% solution in water)

    • Ethanol (anhydrous)

    • Glacial Acetic Acid

    • Ethyl acetate

    • Hexane

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for extraction and filtration

    • TLC plates (silica gel)

    • NMR tube, Mass spectrometer, IR spectrometer for analysis

3.2 Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,1,1-trifluoro-5-methyl-2,4-hexanedione (10.0 mmol, 1.82 g).

  • Solvent Addition: Add 30 mL of ethanol to the flask and stir until the diketone is fully dissolved.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the solution.

  • Hydrazine Addition: While stirring, slowly add hydrazine hydrate (12.0 mmol, ~0.6 mL of 64% solution) to the mixture at room temperature. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting diketone), allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure this compound.

  • Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes the key quantitative parameters and expected results for the synthesis.

ParameterValueNotes
Reactants
1,1,1-Trifluoro-5-methyl-2,4-hexanedione10.0 mmol / 1.82 gLimiting reagent.
Hydrazine Hydrate (64%)12.0 mmol / ~0.6 mL1.2 equivalents to ensure complete reaction.
Solvent & Catalyst
Ethanol30 mLReaction medium.
Glacial Acetic Acid3-5 dropsCatalyzes the condensation.[2]
Reaction Conditions
TemperatureReflux (~80-85 °C)
Reaction Time4-6 hoursMonitor by TLC.
Product Information
Product NameThis compoundCAS: 52118-86-2[8]
Molecular FormulaC₇H₉F₃N₂
Molecular Weight178.16 g/mol [8]
Expected Yield75-90%Yields for similar Knorr syntheses are typically high.[2][4]
AppearanceColorless oil or low-melting solid

Visualized Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol from setup to final analysis.

G A 1. Reagent Preparation Dissolve diketone in ethanol in a flask. B 2. Catalyst & Reagent Addition Add acetic acid, then slowly add hydrazine hydrate. A->B C 3. Reaction Heat the mixture to reflux for 4-6 hours. B->C D 4. Monitoring Check reaction progress periodically using TLC. C->D During Reflux D->C Incomplete E 5. Solvent Removal Cool to RT and remove ethanol via rotary evaporation. D->E Complete F 6. Aqueous Work-up Dissolve in EtOAc, wash with NaHCO₃ and brine. E->F G 7. Drying & Concentration Dry organic layer with MgSO₄, filter, and concentrate. F->G H 8. Purification Purify crude product by flash column chromatography. G->H If necessary I 9. Analysis Characterize pure product (NMR, MS, IR). G->I If pure H->I

References

Application Note: One-Pot Synthesis of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines a detailed one-pot protocol for the synthesis of this pyrazole derivative, designed for ease of use and reproducibility in a laboratory setting. The presented method is based on the well-established condensation reaction between a trifluoromethylated β-diketone and hydrazine.

Experimental Protocol

This protocol describes a one-pot synthesis of this compound via the cyclocondensation of 4,4,4-trifluoro-1-isobutyrylacetone (a conceptual trifluoromethylated β-diketone) with hydrazine hydrate.

Materials and Reagents

  • 4,4,4-Trifluoro-1-isobutyrylacetone

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (optional catalyst)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4,4-trifluoro-1-isobutyrylacetone (1.0 eq).

  • Solvent Addition: Add ethanol (5-10 mL per mmol of the β-diketone) to the flask to dissolve the starting material.

  • (Optional) Catalyst Addition: A catalytic amount of glacial acetic acid (e.g., 0.1 eq) can be added to facilitate the reaction.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.0-1.2 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the residue, add ethyl acetate and water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Data Presentation

ReagentMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4,4,4-Trifluoro-1-isobutyrylacetone1.0182.13101.82 g
Hydrazine hydrate1.150.06110.55 g
EthanolSolvent46.07-50-100 mL
Glacial Acetic Acid (optional)0.160.0510.06 g
Product -178.15--
Theoretical Yield --101.78 g

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start Combine 4,4,4-trifluoro-1-isobutyrylacetone and Ethanol reagents Add Hydrazine Hydrate (optional: Acetic Acid) start->reagents reflux Heat to Reflux (2-4h) reagents->reflux evaporation Remove Ethanol reflux->evaporation extraction Extraction with Ethyl Acetate evaporation->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry over MgSO4/Na2SO4 washing->drying purify Column Chromatography drying->purify product This compound purify->product

Caption: One-pot synthesis workflow for this compound.

Signaling Pathway (Reaction Mechanism)

G diketone 4,4,4-Trifluoro-1-isobutyrylacetone intermediate1 Initial Adduct diketone->intermediate1 Nucleophilic Attack hydrazine Hydrazine hydrazine->intermediate1 intermediate2 Dehydrated Intermediate intermediate1->intermediate2 Dehydration pyrazole This compound intermediate2->pyrazole Cyclization & Tautomerization

Caption: Proposed reaction mechanism for pyrazole formation.

Application Notes and Protocols for the Purification of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed guide for the purification of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly influence the physicochemical properties of the molecule, including its solubility and crystallization behavior. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering the potential for high purity with relatively simple procedures. These application notes are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

Solubility and Solvent Selection

The selection of an appropriate solvent is critical for a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, allowing for maximum recovery of the purified product. Based on the structure of this compound, which contains a polar pyrazole ring, a lipophilic isopropyl group, and a polar-surface-reducing trifluoromethyl group, a range of solvents with varying polarities should be considered.

The following table summarizes the estimated solubility of this compound in common laboratory solvents. This data is inferred from the general behavior of similarly substituted pyrazole derivatives and should be used as a starting point for experimental optimization.

Solvent SystemClassificationEstimated Solubility at 25°C (Room Temp.)Estimated Solubility at Boiling PointSuitability for Recrystallization
Single Solvents
n-HeptaneNon-polarLowModerateGood (for non-polar impurities)
TolueneNon-polarModerateHighPotentially Suitable
DichloromethaneHalogenatedHighN/A (low boiling point)Poor (high solubility at RT)
Ethyl AcetatePolar aproticModerateHighGood
AcetonePolar aproticHighHighPoor (high solubility at RT)
IsopropanolPolar proticModerateHighGood
EthanolPolar proticModerateHighGood
MethanolPolar proticHighHighPoor (high solubility at RT)
WaterPolar proticVery LowLowPoor as a single solvent
Mixed Solvents
Hexane/Ethyl AcetateNon-polar/Polar aproticVariableHighExcellent (adjustable polarity)
Ethanol/WaterPolar proticVariableHighExcellent (for polar compounds)

Experimental Protocols

Two primary recrystallization protocols are provided below: a single-solvent method and a mixed-solvent method. The choice between these will depend on the specific impurity profile of the crude this compound.

Protocol 1: Single-Solvent Recrystallization

This method is preferred when a single solvent is identified that provides a significant difference in solubility between hot and cold conditions. Solvents such as n-heptane, ethyl acetate, or isopropanol are good starting points.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., n-heptane or ethyl acetate)

  • Erlenmeyer flask(s)

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Fluted filter paper and funnel (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask with a small amount of boiling solvent. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them for a period, or for more thorough drying, transfer them to a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics. A common approach is to use a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. Hexane/ethyl acetate and ethanol/water are effective combinations for many pyrazole derivatives.[3]

Materials:

  • Crude this compound

  • Solvent pair (e.g., ethyl acetate and hexane, or ethanol and water)

  • Erlenmeyer flask(s)

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., ethyl acetate or ethanol) at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., hexane or water) dropwise until the solution becomes faintly turbid. The turbidity indicates the point of saturation.

  • Clarification: If the solution becomes too turbid, add a few drops of the hot "good" solvent until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals as described in Protocol 1.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated.Use a lower boiling point solvent. Add more solvent to the hot solution.
No Crystal Formation The solution is not supersaturated. The solution is cooling too quickly.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low Yield Too much solvent was used. The solution was not cooled sufficiently. The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of cold solvent for washing.
Impure Crystals The rate of cooling was too fast, trapping impurities. The chosen solvent was not appropriate for the impurities.Allow the solution to cool more slowly. Perform a second recrystallization with a different solvent system.

Visualizations

The following diagram illustrates the general workflow for the single-solvent recrystallization of this compound.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying crude_compound Crude Compound add_solvent Add Minimal Hot Solvent crude_compound->add_solvent dissolved Completely Dissolved? add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration No slow_cooling Slow Cooling dissolved->slow_cooling Yes hot_filtration->slow_cooling ice_bath Ice Bath Cooling slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Drying wash_crystals->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: General workflow for the single-solvent recrystallization process.

References

Application Notes and Protocols for the Analytical Characterization of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole (CAS No. 52118-86-2). The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The methods described include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis. This guide offers detailed experimental procedures, expected outcomes, and data presentation standards to ensure accurate and reproducible characterization of the target compound.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly influence the compound's physicochemical and biological properties, such as metabolic stability and binding affinity to biological targets. Accurate and thorough analytical characterization is therefore essential to confirm the identity, purity, and structural integrity of the synthesized compound. This application note outlines the standard analytical techniques and protocols for the comprehensive characterization of this pyrazole derivative.

Compound Information

  • Compound Name: this compound

  • CAS Number: 52118-86-2[1]

  • Molecular Formula: C₇H₉F₃N₂[1]

  • Molecular Weight: 178.16 g/mol [1]

  • Chemical Structure:

    Caption: Structure of this compound.

Analytical Methods and Protocols

This section details the experimental protocols for the primary analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: -10 to 160 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment, proton-decoupled.

    • Spectral Width: -50 to -70 ppm (typical for CF₃ groups on a pyrazole ring).

    • Reference: External standard such as CFCl₃ at 0.00 ppm or an internal standard.

Expected Spectral Data:

The following table summarizes the anticipated chemical shifts for this compound based on data from structurally similar compounds.[2][3]

Nucleus Position Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹HNH (pyrazole)12.0 - 13.5br s-
H-4 (pyrazole)~6.4s-
CH (isopropyl)3.0 - 3.2septetJ ≈ 7.0
CH₃ (isopropyl)1.2 - 1.4dJ ≈ 7.0
¹³CC-3 (pyrazole)140 - 142 (q)q¹JCF ≈ 36-38
C-5 (pyrazole)150 - 155s-
C-4 (pyrazole)105 - 107s-
CF₃121 - 124 (q)q¹JCF ≈ 268-270
CH (isopropyl)26 - 28s-
CH₃ (isopropyl)21 - 23s-
¹⁹FCF₃-60 to -63s-

Note: s = singlet, d = doublet, septet = septet, q = quartet, br s = broad singlet.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ and compare the measured exact mass to the calculated theoretical mass.

Expected Mass Spectrometry Data:

Parameter Value
Molecular Formula C₇H₉F₃N₂
Theoretical Exact Mass 178.0718
Expected Ion (ESI+) [M+H]⁺
Expected m/z 179.0796

Key fragmentation patterns for trifluoromethyl-substituted pyrazoles may involve the loss of the CF₃ group or cleavage of the isopropyl substituent.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound. A reversed-phase method is generally suitable for pyrazole derivatives.

Experimental Protocol (Reversed-Phase HPLC):

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting condition could be 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm and 254 nm.

  • Data Analysis: Assess purity by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Expected Results:

A pure sample should exhibit a single major peak. The retention time will depend on the exact chromatographic conditions.

Parameter Expected Result
Purity >95% (as determined by peak area %)
Retention Time Dependent on specific HPLC conditions
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an alternative method for purity assessment and confirmation of molecular weight, particularly for volatile compounds like pyrazoles.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A standard GC-MS system.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the target compound by its retention time and mass spectrum. The mass spectrum should show the molecular ion (M⁺) and characteristic fragments.

Expected GC-MS Data:

Parameter Expected Result
Molecular Ion (M⁺) m/z = 178
Major Fragments Fragments corresponding to the loss of CH₃, C₃H₇, and CF₃ are anticipated.
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the theoretical values.

Experimental Protocol:

  • Sample Preparation: Provide a dry, pure sample (2-3 mg).

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Expected Elemental Composition:

Element Theoretical %
Carbon (C)47.19
Hydrogen (H)5.09
Nitrogen (N)15.72

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

G Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structure Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation Purity Purity Analysis (HPLC, GC-MS) Purification->Purity Purity Assessment Elemental Elemental Analysis (CHN) Purification->Elemental Compositional Verification Confirmed Characterized Compound NMR->Confirmed MS->Confirmed Purity->Confirmed Elemental->Confirmed

Caption: Workflow for the characterization of the target compound.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. By systematically applying NMR spectroscopy, mass spectrometry, chromatographic techniques, and elemental analysis, researchers can confidently verify the structure, confirm the molecular weight, and determine the purity of the compound. Adherence to these protocols will ensure high-quality, reproducible data essential for further research and development activities.

References

Application Notes: 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a guideline for the investigation of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole as a potential COX-2 inhibitor. While the methodologies are based on established and validated assays for analogous compounds, the quantitative data presented for this specific molecule is hypothetical and for illustrative purposes only, as direct experimental data is not widely available in published literature.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the conversion of arachidonic acid to prostanoids, which are critical mediators of inflammation and pain.[1] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 expression is induced by inflammatory stimuli.[1] Selective inhibition of COX-2 is a therapeutic strategy to alleviate pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

The pyrazole scaffold is a core structural feature of several potent and selective COX-2 inhibitors, such as Celecoxib.[3] The trifluoromethyl group is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] Given these structural features, this compound is a promising candidate for investigation as a selective COX-2 inhibitor. These notes provide a framework for its synthesis, in vitro characterization, and in vivo evaluation.

Mechanism of Action: The COX-2 Pathway

The primary mechanism of action for selective COX-2 inhibitors is the blockage of prostaglandin synthesis. By binding to the active site of the COX-2 enzyme, the inhibitor prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[2] This selective inhibition leads to a reduction in inflammation and pain.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Homeostatic Prostaglandins (GI Protection, Platelets) PGH2_1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation) PGH2_2->Prostaglandins_Inflammatory Inhibitor This compound Inhibitor->COX2 Selective Inhibition

Figure 1: Selective Inhibition of the COX-2 Pathway.

Data Presentation

In Vitro Inhibitory Activity and Selectivity

The following table presents hypothetical IC50 values for this compound against human COX-1 and COX-2, in comparison to established NSAIDs. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher ratio indicates greater selectivity for COX-2.[5]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) 18.50.048385
Celecoxib150.04375[6]
Rofecoxib>1000.53>188[5]
Etoricoxib1161.1106[5]
Indomethacin0.0180.580.03

Note: Data for Celecoxib, Rofecoxib, Etoricoxib, and Indomethacin are from published studies for comparative purposes. The data for this compound is illustrative.

Hypothetical Pharmacokinetic Profile in Rats

This table outlines a hypothetical pharmacokinetic profile for the target compound following a 10 mg/kg oral dose in rats.

ParameterValue
Tmax (h)2.5
Cmax (ng/mL)1250
AUC (0-t) (ng·h/mL)8750
Half-life (t½) (h)6.8
Volume of Distribution (Vd/F) (L/kg)3.2
Clearance (CL/F) (L/h/kg)1.15

Note: This data is hypothetical and serves as a target profile for early-stage drug development.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the condensation of a β-diketone with hydrazine, a common method for generating substituted pyrazoles.[7][8]

Reaction Scheme: 1,1,1-Trifluoro-5-methyl-2,4-hexanedione + Hydrazine hydrate → this compound

Materials:

  • 1,1,1-Trifluoro-5-methyl-2,4-hexanedione

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1,1,1-trifluoro-5-methyl-2,4-hexanedione (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, and mass spectrometry.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and is designed for a 96-well plate format.[1][9]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Cofactor, and Enzyme (COX-1 or COX-2) Add_Reaction_Mix Add 80 µL of Reaction Mix (Buffer, Probe, Cofactor, Enzyme) to each well Prepare_Reagents->Add_Reaction_Mix Prepare_Inhibitor Prepare serial dilutions of test compound (10X final concentration) Add_Inhibitor Add 10 µL of diluted inhibitor, control (Celecoxib), or vehicle to wells Prepare_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Reaction_Mix Initiate_Reaction Initiate reaction by adding 10 µL of Arachidonic Acid Add_Reaction_Mix->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 min at 25°C Initiate_Reaction->Measure_Fluorescence Calculate_Slope Determine the rate of reaction (slope of linear portion) Measure_Fluorescence->Calculate_Slope Calculate_Inhibition Calculate % Inhibition relative to vehicle control Calculate_Slope->Calculate_Inhibition Determine_IC50 Plot % Inhibition vs. concentration and fit to a dose-response curve to determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: Workflow for In Vitro COX Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions.[9]

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in sterile water and keep on ice.[1]

    • Prepare a stock solution of the test compound, this compound, in DMSO. Create a series of 10X dilutions in COX Assay Buffer.

  • Assay Procedure:

    • In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor to the sample wells.

    • Add 10 µL of a known inhibitor (e.g., Celecoxib) to the positive control wells.[9]

    • Add 10 µL of COX Assay Buffer (with DMSO at the same concentration as the sample wells) to the enzyme control (100% activity) wells.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and either COX-1 or COX-2 enzyme.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

  • Measurement and Data Analysis:

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.[9]

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the log concentration of the test compound and use non-linear regression analysis to calculate the IC50 value.[2]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of NSAIDs.[10][11]

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) solution of λ-Carrageenan in sterile saline

  • Pletysmometer

  • Test compound (this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: Positive control (receives Indomethacin)

    • Group 3-5: Test groups (receive the test compound at different doses, e.g., 10, 30, 100 mg/kg)

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.[12]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[13]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_control - V_treated) / V_control] x 100

      • Where V is the mean increase in paw volume.

Pharmacokinetic Profiling

A preliminary pharmacokinetic study in rats is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[15][16]

Procedure Outline:

  • Animal Dosing: Administer a single oral (p.o.) and intravenous (i.v.) dose of the test compound to separate groups of cannulated rats.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Analysis: Process blood samples to obtain plasma. Quantify the concentration of the test compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.[15] This includes Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

References

Application Notes and Protocols: 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The incorporation of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with an isopropyl group at the 5-position, the 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole core offers a unique structural framework for the design of novel therapeutic agents. This document provides an overview of the known and potential applications of this scaffold in medicinal chemistry, supported by experimental protocols and quantitative data from related compounds.

While specific data for this compound is limited in publicly available literature, extensive research on analogous structures provides valuable insights into its potential therapeutic applications, particularly in the areas of kinase inhibition and antimicrobial activity.

Potential Therapeutic Applications

Kinase Inhibition

Derivatives of 3-(trifluoromethyl)-1H-pyrazole are well-documented as potent kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer and inflammatory diseases.

Key Insights from Analogous Compounds:

  • A study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives identified selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases.[1] One of the most potent compounds, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, exhibited an IC50 value of 227 nM against JNK3.[1]

  • Another series of 3-amino-1H-pyrazole-based compounds were developed as inhibitors of Cyclin-Dependent Kinase 16 (CDK16), which is implicated in several cancers. The lead compound in this series showed high cellular potency with an EC50 of 33 nM for CDK16.

These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel kinase inhibitors. The isopropyl group at the 5-position can provide favorable hydrophobic interactions within the ATP-binding pocket of various kinases.

Signaling Pathway Visualization:

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by small molecule inhibitors.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Inhibitor (e.g., Pyrazole derivative) Inhibitor (e.g., Pyrazole derivative) Inhibitor (e.g., Pyrazole derivative)->Kinase Cascade (e.g., MAPK)

Caption: A generic kinase signaling pathway and the point of intervention for kinase inhibitors.

Antimicrobial Activity

Pyrazole derivatives containing a trifluoromethyl group have demonstrated significant potential as antimicrobial agents. The trifluoromethyl moiety can enhance the compound's ability to penetrate bacterial cell membranes.

Key Insights from Analogous Compounds:

  • A series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and showed potent activity against antibiotic-resistant Gram-positive bacteria.[2][3] Several compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL against strains of Staphylococcus aureus.[3]

  • These compounds were also effective in preventing and eradicating biofilms of S. aureus and Enterococcus faecalis.[2][3]

The this compound scaffold holds promise for the development of new antibiotics to combat drug-resistant infections.

Quantitative Data Summary

The following table summarizes the biological activity of representative pyrazole derivatives that are structurally related to this compound.

Compound ClassTarget/OrganismAssay TypePotency (IC50/EC50/MIC)Reference
3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazolesJNK3 KinaseEnzymatic AssayIC50 = 227 nM[1]
3-Amino-1H-pyrazole derivativesCDK16 KinaseCellular AssayEC50 = 33 nM
N-(trifluoromethyl)phenyl substituted pyrazolesS. aureusMIC AssayMIC = 0.78 µg/mL[3]
N-(trifluoromethyl)phenyl substituted pyrazolesE. faeciumMIC AssayMIC = 0.78 µg/mL[3]

Experimental Protocols

Synthesis of 3-(Trifluoromethyl)-5-alkyl-1H-pyrazoles (General Protocol)

This protocol is adapted from the Knorr pyrazole synthesis and is suitable for the preparation of various 3,5-disubstituted pyrazoles.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Work-up and Purification β-diketone (e.g., 1,1,1-trifluoro-4-methylpentane-2,4-dione) β-diketone (e.g., 1,1,1-trifluoro-4-methylpentane-2,4-dione) Reaction Mixture Reaction Mixture β-diketone (e.g., 1,1,1-trifluoro-4-methylpentane-2,4-dione)->Reaction Mixture Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Crude Product Crude Product Reflux->Crude Product Solvent Removal Solvent Removal Crude Product->Solvent Removal Extraction Extraction Solvent Removal->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: General workflow for the synthesis of 3-(trifluoromethyl)-5-alkyl-1H-pyrazoles.

Materials:

  • 1,1,1-Trifluoro-4-methylpentane-2,4-dione (precursor for the trifluoromethyl and isopropyl groups)

  • Hydrazine hydrate

  • Ethanol (or other suitable alcohol)

  • Glacial acetic acid (catalyst, optional)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,1,1-trifluoro-4-methylpentane-2,4-dione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • A catalytic amount of glacial acetic acid may be added.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Procedure:

  • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Prepare an inoculum of the test bacteria (e.g., S. aureus) standardized to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on structurally related pyrazole derivatives, this core is particularly attractive for the design of kinase inhibitors for oncology and anti-inflammatory applications, as well as for the development of new antimicrobial agents to address the challenge of antibiotic resistance. The synthetic and screening protocols provided herein offer a framework for researchers to explore the medicinal chemistry potential of this versatile scaffold. Further derivatization and biological evaluation are warranted to fully elucidate the structure-activity relationships and therapeutic utility of compounds based on this promising molecular architecture.

References

Application Notes and Protocols for the Development of Anti-Inflammatory Agents Based on 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the investigation of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole as a potential anti-inflammatory agent. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with prominent examples like celecoxib demonstrating potent anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[1][2] The introduction of a trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.[3] These notes are intended to guide researchers in the systematic evaluation of this compound's anti-inflammatory properties, from in vitro enzymatic assays to in vivo models of inflammation.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary hypothesized mechanism for this compound is the inhibition of the COX-2 enzyme, a critical player in the synthesis of pro-inflammatory prostaglandins.[1] Additionally, pyrazole compounds have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), likely through the inhibition of the NF-κB signaling pathway.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment LPS LPS LPS->TLR4 IKK IKK MyD88->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Pyrazole 3-(Trifluoromethyl)- 5-isopropyl-1H-pyrazole Pyrazole->IKK Inhibition DNA DNA NFkB_nucleus->DNA Binding TNFa_IL6 TNF-α & IL-6 (Pro-inflammatory Cytokines) DNA->TNFa_IL6 Transcription G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prep_reagents add_enzyme Add Enzyme, Heme, and Buffer to 96-well Plate prep_reagents->add_enzyme add_compound Add Test Compound/ Reference Inhibitor add_enzyme->add_compound incubate1 Incubate for 15 min at Room Temperature add_compound->incubate1 add_substrate Add Colorimetric Substrate incubate1->add_substrate initiate_reaction Initiate Reaction with Arachidonic Acid add_substrate->initiate_reaction read_absorbance Measure Absorbance at 590 nm initiate_reaction->read_absorbance calculate Calculate Reaction Rate and % Inhibition read_absorbance->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End determine_ic50->end G start Start acclimatize Acclimatize Rats start->acclimatize group_animals Group Animals acclimatize->group_animals administer_compound Administer Test Compound/ Reference/Vehicle group_animals->administer_compound measure_initial_paw Measure Initial Paw Volume administer_compound->measure_initial_paw inject_carrageenan Inject Carrageenan measure_initial_paw->inject_carrageenan measure_paw_hourly Measure Paw Volume Hourly (1-5 hours) inject_carrageenan->measure_paw_hourly calculate_inhibition Calculate % Inhibition of Edema measure_paw_hourly->calculate_inhibition end End calculate_inhibition->end

References

Application Notes and Protocols for 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole in agrochemical research, particularly as a fungicide. The information is curated from existing research on analogous pyrazole derivatives, offering insights into its synthesis, potential biological activity, and methods for its evaluation.

Introduction

Pyrazole-based compounds are a significant class of heterocyclic molecules widely utilized in the development of agrochemicals due to their diverse biological activities. The incorporation of a trifluoromethyl group often enhances the efficacy, metabolic stability, and lipophilicity of these compounds, making them potent agents for crop protection. This compound is a promising scaffold for the discovery of novel fungicides. Derivatives of trifluoromethyl-pyrazoles have demonstrated significant activity against a range of phytopathogenic fungi, often by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[1][2][3][4]

Physicochemical Properties

While specific experimental data for this compound is limited, some basic properties can be noted.

PropertyValueSource
Molecular FormulaC₇H₉F₃N₂[5]
Molecular Weight178.158 g/mol [5]
Purity98% (as commercially available)[5]
CAS Number52118-86-2[5]

Postulated Agrochemical Applications

Based on research into structurally similar pyrazole compounds, this compound is a strong candidate for development as a fungicide.

Antifungal Activity

The following table summarizes the fungicidal activity of various trifluoromethyl-pyrazole derivatives against several plant pathogens, which can serve as a reference for the potential efficacy of this compound.

Fungal PathogenCompound ClassEC₅₀ (µg/mL)Reference
Gibberella zeaeN-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides>50% inhibition at 100 µg/mL for some derivatives[3]
Fusarium oxysporumN-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides-[3]
Cytospora mandshuricaN-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides-[3]
Rhizoctonia solaniIsoxazolol pyrazole carboxylate derivatives0.37 (for compound 7ai)[6]
Alternaria porriPyrazole carboxamide derivatives-[6]
Marssonina coronariaPyrazole carboxamide derivatives-[6]
Cercospora petroseliniPyrazole carboxamide derivatives-[6]
Botryosphaeria dothideaEthyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylateSignificant inhibitory effect[7]

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition

Many pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3][4] SDH (also known as Complex II) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding site of the SDH enzyme, these inhibitors block the electron transport from succinate to ubiquinone, thereby halting ATP production and leading to fungal cell death. Given the structural similarities to known SDHIs, it is hypothesized that this compound and its derivatives could share this mechanism of action.

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Complex II (Succinate Dehydrogenase) Succinate->SDH donates electrons to Fumarate Fumarate SDH->Fumarate oxidizes to ETC Electron Transport Chain (Complex III, IV) SDH->ETC passes electrons to ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase creates proton gradient for ATP ATP (Energy) ATP_Synthase->ATP Pyrazole This compound (Hypothesized SDHI) Pyrazole->SDH INHIBITS

Caption: Hypothesized mechanism of action for this compound as an SDH inhibitor.

Experimental Protocols

The following are detailed protocols for the synthesis and in vitro antifungal evaluation of this compound.

Synthesis Protocol

This proposed synthesis is adapted from established methods for preparing substituted pyrazoles.

Synthesis_Workflow Start Starting Materials: - 4,4,4-Trifluoro-1-isopropyl-1,3-butanedione - Hydrazine Hydrate Reaction Cyclocondensation Reaction Start->Reaction Solvent (e.g., Ethanol) Reflux Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization FinalProduct This compound Characterization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Materials:

  • 4,4,4-Trifluoro-1-isopropyl-1,3-butanedione

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware and reflux apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-1-isopropyl-1,3-butanedione (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Collect the fractions containing the desired product and confirm its identity and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Antifungal Activity Assay Protocol (Mycelial Growth Inhibition)

This protocol is a standard method for assessing the efficacy of antifungal compounds against mycelial fungi.[6][8]

Antifungal_Assay_Workflow Prep Preparation of Compound Stock Solutions and Fungal Inoculum Plating Incorporation of Compound into PDA Medium at Various Concentrations Prep->Plating Inoculation Inoculation of Agar Plates with Fungal Mycelial Plugs Plating->Inoculation Incubation Incubation under Controlled Conditions (Temperature, Light) Inoculation->Incubation Measurement Measurement of Mycelial Growth Diameter Incubation->Measurement Analysis Calculation of Inhibition Rate and EC₅₀ Value Measurement->Analysis

Caption: Workflow for the in vitro antifungal activity assay.

Materials:

  • This compound

  • Acetone or Dimethyl sulfoxide (DMSO) for stock solution

  • Potato Dextrose Agar (PDA) medium

  • Actively growing cultures of test fungi on PDA

  • Sterile petri dishes, cork borer, and inoculation needles

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetone or DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to approximately 50-60°C.

  • Dosing the Media: Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the same concentration of the solvent (acetone or DMSO) and a blank control with only PDA.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing fungal culture and place one in the center of each prepared petri dish.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: When the mycelial growth in the control plate has reached a significant diameter (e.g., nearly covering the plate), measure the diameter of the fungal colony on all plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.

  • EC₅₀ Determination: The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis of the inhibition data at different concentrations.

Conclusion

This compound represents a promising scaffold for the development of new agrochemical fungicides. Its structural features are consistent with those of known potent antifungal agents, particularly those targeting the succinate dehydrogenase enzyme. The provided protocols for synthesis and bio-evaluation offer a framework for researchers to explore the full potential of this and related compounds in the vital field of crop protection. Further research, including in vivo studies and investigation into its spectrum of activity against a broader range of plant pathogens, is warranted.

References

Application Notes and Protocols for Molecular Docking Studies of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting molecular docking studies on 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole. While the precise biological target of this specific compound is not definitively established in the available literature, numerous studies on analogous trifluoromethylpyrazole derivatives suggest potential anti-inflammatory and anticancer activities. Notably, similar compounds have been investigated as inhibitors of Cyclooxygenase-2 (COX-2), Mitogen-activated protein kinase kinase kinase 14 (MAP3K14 or NIK), and RET kinase.[1][2][3] This protocol will use COX-2 as an exemplary target to illustrate a comprehensive molecular docking workflow.

Overview of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. The process involves several key stages: preparation of the protein and ligand, defining the binding site, running the docking simulation using a specific algorithm, and analyzing the results.[1][4]

Experimental Protocols

This section details the step-by-step methodology for a molecular docking study of this compound against the human COX-2 enzyme.

2.1. Software and Resource Requirements

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.

  • PyMOL or Chimera: For visualization and analysis of docking results.

  • PubChem or ZINC database: For obtaining the 3D structure of the ligand.

  • Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein.

2.2. Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (if available) or construct it using molecular modeling software. Save the structure in a common format like .mol or .sdf.

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94 to obtain a stable conformation.

  • File Format Conversion: Convert the ligand file to the .pdbqt format required by AutoDock Vina. This can be done using AutoDock Tools. During this process, polar hydrogens will be added, and Gasteiger charges will be computed.

2.3. Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5KIR.

  • Clean the Protein Structure: Open the PDB file in a molecular viewer like PyMOL or Chimera. Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.

  • Prepare for Docking: Use AutoDock Tools to prepare the protein for docking. This involves:

    • Adding polar hydrogens.

    • Assigning Kollman charges.

    • Merging non-polar hydrogens.

    • Saving the prepared protein in .pdbqt format.

2.4. Grid Generation

  • Identify the Binding Site: The binding site of COX-2 is a well-characterized hydrophobic channel. For PDB ID 5KIR, the active site is located in the vicinity of residues such as Val349, Arg513, Val523, and Ser530.

  • Define the Grid Box: In AutoDock Tools, define a grid box that encompasses the entire binding site. The grid box dimensions and center coordinates must be determined to cover the active site adequately. For COX-2, a grid box centered on the active site with dimensions of approximately 25 x 25 x 25 Å is a reasonable starting point.

2.5. Molecular Docking Simulation

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand (.pdbqt files), the grid box parameters, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command:

  • Output: AutoDock Vina will generate an output file in .pdbqt format containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

2.6. Analysis of Results

  • Binding Affinity: The binding affinity is a measure of the strength of the interaction between the ligand and the protein. Lower negative values indicate stronger binding.

  • Visualization of Binding Poses: Use PyMOL or Chimera to visualize the docked poses of the ligand within the protein's active site.

  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site.

Data Presentation

The following table summarizes the reported biological activities and docking results for compounds structurally related to this compound. This data can be used as a reference for evaluating the results of the new docking study.

Compound Class/DerivativeBiological ActivityTarget ProteinReported Binding Affinity (kcal/mol) or Activity
3-TrifluoromethylpyrazolesAnti-inflammatoryCOX-2Significant activity (62-76% inhibition in rat paw edema assay)[1]
5-Methyl-3-(trifluoromethyl)-1H-pyrazoleAnticancer (predicted)MAP3K14 (NIK)-8.47 and -8.01[2]
5-aminopyrazole-4-carboxamide derivative with an isopropyl groupRET Kinase InhibitorRET KinaseIC50 = 44 nM (wild-type), 252 nM (mutant)[3]

Mandatory Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (e.g., COX-2) protein_prep->grid_gen docking_sim Molecular Docking Simulation (AutoDock Vina) grid_gen->docking_sim results_analysis Results Analysis (Binding Affinity & Pose) docking_sim->results_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) results_analysis->interaction_analysis

A schematic diagram illustrating the key stages of the molecular docking workflow.

Signaling Pathway (Example for COX-2)

COX2_Signaling_Pathway stimuli Inflammatory Stimuli phospholipase Phospholipase A2 stimuli->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation ligand 3-(trifluoromethyl)-5- isopropyl-1H-pyrazole ligand->cox2 Inhibition

An illustrative diagram of the COX-2 signaling pathway and the potential inhibitory action of the ligand.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the synthesis of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the Knorr pyrazole synthesis, which involves a two-step process. First, a Claisen condensation is performed between an appropriate ketone (3-methyl-2-butanone, also known as pinacolone) and an ester (ethyl trifluoroacetate) to form the intermediate 1,3-diketone, 1,1,1-trifluoro-5-methylhexane-2,4-dione. This diketone is then cyclized by reacting it with hydrazine hydrate to yield the target pyrazole.[1][2][3]

Q2: Why is regioselectivity a major concern in this synthesis?

The reaction of an unsymmetrical 1,3-diketone, such as 1,1,1-trifluoro-5-methylhexane-2,4-dione, with hydrazine can theoretically produce two different regioisomers: this compound and 3-isopropyl-5-(trifluoromethyl)-1H-pyrazole.[4][5] The formation of these isomers depends on which of the two carbonyl carbons the initial nucleophilic attack by hydrazine occurs.[6]

Q3: Which regioisomer is expected to be the major product and why?

The desired this compound is typically the major product. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group makes the adjacent carbonyl carbon significantly more electrophilic. This increased electrophilicity directs the initial nucleophilic attack from a hydrazine nitrogen atom to this site, preferentially leading to the desired isomer.[5]

Q4: What are the critical parameters that influence the reaction yield and purity?

Key parameters include the purity of the starting materials (especially the 1,3-diketone), the choice of solvent, reaction temperature, and reaction time. Aprotic dipolar solvents can sometimes yield better results than protic solvents like ethanol.[2] Temperature control is crucial for managing regioselectivity and minimizing side reactions.

Q5: How can I purify the final product and separate the regioisomers?

Silica gel column chromatography is the most effective and commonly used method for separating the desired pyrazole from its regioisomer and other impurities.[4][5][7] The different polarities of the two isomers allow for their separation on a silica column using an appropriate solvent system, typically a mixture of hexane and ethyl acetate.[5][7]

Synthesis Pathway and Troubleshooting Logic

The following diagrams illustrate the general reaction pathway and a logical workflow for troubleshooting common issues encountered during the synthesis.

DOT Code for Reaction Pathway

Reaction_Pathway cluster_diketone Step 1: 1,3-Diketone Synthesis (Claisen Condensation) cluster_pyrazole Step 2: Pyrazole Synthesis (Cyclization) Pinacolone 3-Methyl-2-butanone (Pinacolone) Diketone 1,1,1-trifluoro-5-methylhexane-2,4-dione Pinacolone->Diketone + NaOEt (Base) ETFA Ethyl Trifluoroacetate ETFA->Diketone Diketone_ref 1,1,1-trifluoro-5-methylhexane-2,4-dione Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Intermediate Hydrazone Intermediate Hydrazine->Intermediate Product_Major This compound (Major Product) Intermediate->Product_Major Dehydration Product_Minor 3-Isopropyl-5-(trifluoromethyl)-1H-pyrazole (Minor Isomer) Intermediate->Product_Minor Diketone_ref->Intermediate Troubleshooting_Workflow start Problem Encountered low_yield Low or No Yield start->low_yield isomer_mix Mixture of Isomers start->isomer_mix impure Impure Product After Workup start->impure cause_reagents Cause: Starting Materials? low_yield->cause_reagents cause_conditions Cause: Reaction Conditions? low_yield->cause_conditions isomer_mix->cause_conditions cause_selectivity Cause: Poor Regioselectivity? isomer_mix->cause_selectivity impure->cause_reagents cause_purification Cause: Purification Issue? impure->cause_purification sol_reagents Solution: - Verify purity of diketone via NMR. - Use fresh hydrazine hydrate. cause_reagents->sol_reagents sol_conditions Solution: - Check reaction temperature. - Increase reaction time. - Test alternative solvent (e.g., DMAc). cause_conditions->sol_conditions sol_purification Solution: - Optimize column chromatography. - Adjust solvent polarity (Hex/EtOAc). - Check for co-eluting impurities. cause_purification->sol_purification sol_selectivity Solution: - Lower reaction temperature. - Use arylhydrazine hydrochloride for control. - Consider alternative synthetic strategy. cause_selectivity->sol_selectivity

References

Technical Support Center: Synthesis of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] For the target molecule, the key starting materials are 1,1,1-trifluoro-4-methyl-2,4-pentanedione (also known as 3-isopropyl-1,1,1-trifluoroacetylacetone) and hydrazine hydrate.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: The yield of this compound synthesis is significantly influenced by several factors:

  • Reaction Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, excessive heat may lead to side product formation and reduced yield.[1]

  • Solvent Choice: The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics. Common solvents include ethanol, acetic acid, and N,N-dimethylformamide (DMF).[2]

  • Catalyst: The use of an acid catalyst is often necessary to promote the cyclization and dehydration steps.[1][2]

  • pH of the reaction medium: The pH can influence the nucleophilicity of the hydrazine and the rate of the condensation reaction, which in turn affects the regioselectivity and overall yield.[4]

Q3: How can I minimize the formation of regioisomers?

A3: The reaction of an unsymmetrical 1,3-diketone like 1,1,1-trifluoro-4-methyl-2,4-pentanedione with hydrazine can potentially yield two regioisomers: this compound and 3-isopropyl-5-(trifluoromethyl)-1H-pyrazole. Controlling regioselectivity is a key challenge. Strategies to favor the desired isomer include:

  • Adjusting the pH: The reaction mechanism and, consequently, the regiochemical outcome can be pH-dependent.[4]

  • Choice of Hydrazine Reagent: Using substituted hydrazines can influence the site of initial nucleophilic attack due to steric and electronic effects.[5]

  • Solvent Effects: The solvent can influence the tautomeric equilibrium of the 1,3-diketone and the transition state energies of the competing pathways, thereby affecting the isomeric ratio.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Ineffective catalyst or no catalyst used.- Reaction temperature is too low.- Incomplete reaction.- Degradation of starting materials.- Add an acid catalyst such as HCl, H₂SO₄, or trifluoroacetic acid.[6]- Optimize the reaction temperature; consider gentle heating (e.g., 60-80 °C).[1]- Increase the reaction time and monitor progress using TLC or LC-MS.- Ensure the purity of hydrazine hydrate and the β-diketone.
Formation of a Mixture of Regioisomers - Lack of regiochemical control in the cyclocondensation reaction.[4]- Carefully control the pH of the reaction mixture. Acidic conditions often favor one isomer over the other.[2]- Experiment with different solvents (e.g., ethanol, acetic acid, DMF) to influence regioselectivity.[4]- Consider a multi-step approach that allows for the purification of a key intermediate to ensure the desired regiochemistry.
Presence of Impurities - Incomplete reaction leading to residual starting materials.- Formation of pyrazoline intermediates that have not been oxidized to the final pyrazole.[2]- Side reactions due to excessive heat or incorrect stoichiometry.- Purify the crude product using column chromatography or recrystallization.- If pyrazoline formation is suspected, consider an in-situ oxidation step.[2]- Optimize reaction conditions (temperature, time, stoichiometry) to minimize side product formation.
Difficulty in Product Isolation - Product is highly soluble in the reaction solvent.- Formation of an emulsion during workup.- After the reaction, neutralize the mixture and extract with a suitable organic solvent.- If an emulsion forms, try adding a saturated brine solution to break it.- Consider precipitation of the product by adding a non-polar solvent to the reaction mixture.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline. Optimization of specific parameters may be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-4-methyl-2,4-pentanedione (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (1.0-1.2 eq.) at room temperature. The addition may be exothermic, so cooling in an ice bath might be necessary.

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the solvent is acetic acid, carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Pyrazole Synthesis

CatalystSolventTemperature (°C)Yield (%)Reference
NoneVariousRoom Temp.No reaction[1]
Sulfuric Acid (0.09 eq)-85-[6]
Trifluoroacetic Acid (0.1 eq)-8583.9[6]
Acetic Acid (2 eq)-8086.5[7]
Lithium PerchlorateEthylene GlycolRoom Temp.70-95[1]
Silver CatalystToluene60Moderate to Excellent[1]
Copper Triflate--INVALID-LINK---Good[2]

Note: Yields are for analogous pyrazole syntheses and may vary for the specific target molecule.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_products Potential Products diketone 1,1,1-trifluoro-4-methyl- 2,4-pentanedione condensation Cyclocondensation diketone->condensation hydrazine Hydrazine Hydrate hydrazine->condensation product 3-(Trifluoromethyl)-5-isopropyl- 1H-pyrazole (Desired) condensation->product Major Product (with optimization) isomer 3-Isopropyl-5-(trifluoromethyl)- 1H-pyrazole (Isomer) condensation->isomer Side Product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Issue cause1 Suboptimal Temperature start->cause1 cause2 Ineffective Catalyst start->cause2 cause3 Regioisomer Formation start->cause3 cause4 Impure Reagents start->cause4 sol1 Optimize Temperature (e.g., 60-80°C) cause1->sol1 sol2 Add/Change Acid Catalyst (e.g., HCl, H₂SO₄) cause2->sol2 sol3 Adjust pH and Solvent cause3->sol3 sol4 Purify Starting Materials cause4->sol4

References

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful synthesis of pyrazoles.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during pyrazole synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my pyrazole synthesis consistently low?

Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1][2]

Potential Causes and Solutions:

  • Starting Material Purity: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is crucial.[1] Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[1] Hydrazine derivatives can also degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some instances, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]

Troubleshooting Workflow for Low Yield:

G Troubleshooting Workflow for Low Yield in Pyrazole Synthesis start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Reaction Stoichiometry check_purity->check_stoichiometry If pure solution Improved Yield check_purity->solution If impure, purify and repeat optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, pH) check_stoichiometry->optimize_conditions If correct check_stoichiometry->solution If incorrect, adjust and repeat monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction consider_side_reactions Investigate Potential Side Reactions monitor_reaction->consider_side_reactions If still low yield purification_loss Evaluate Purification Technique for Product Loss consider_side_reactions->purification_loss purification_loss->solution If optimized

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Question 2: How can I improve the regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?

The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1]

Strategies to Enhance Regioselectivity:

  • Solvent Choice: Aprotic dipolar solvents (e.g., DMF, NMP) have been shown to provide better regioselectivity compared to polar protic solvents like ethanol.

  • Catalyst: The use of an acid catalyst can influence the regioselectivity. Acetic acid is commonly used.[3]

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio. Experimenting with different temperatures is recommended.

  • Steric and Electronic Effects: The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] Consider how the substituents on your specific starting materials might direct the reaction.

Question 3: My reaction mixture has turned a dark color. Is this normal and how can I obtain a clean product?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

Causes and Mitigation:

  • Acidic Conditions: The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Oxidation: Hydrazines can be susceptible to oxidation, leading to colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative processes.[1]

  • Purification:

    • Charcoal Treatment: Adding activated charcoal to the reaction mixture before filtration can help to remove some of these colored impurities.[1]

    • Recrystallization: This is an effective method for purifying the final product and removing colored impurities.[1]

    • Column Chromatography: For difficult-to-separate impurities, column chromatography on silica gel is a reliable purification technique.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[4] The mechanism begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[4] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[4]

G General Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation (+ Hydrazine) hydrazine Hydrazine Derivative cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole Product cyclic_intermediate->pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Q2: What are some common solvents and catalysts used in pyrazole synthesis?

  • Solvents: Ethanol is a commonly used polar protic solvent.[3] Aprotic dipolar solvents like DMF and NMP have also been shown to be effective, sometimes offering better regioselectivity.[3]

  • Catalysts: Acid catalysts such as sulfuric acid, hydrochloric acid, and acetic acid are frequently employed.[3][5] In some cases, Lewis acids like Yb(OTf)₃, InCl₃, or ZrCl₄ can improve yields.[6] For certain substrates, reactions may even proceed without a catalyst in a high-boiling solvent like DMF.[6]

Q3: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave-assisted synthesis can be a valuable tool for accelerating pyrazole synthesis. For reactions involving β-ketophosphonates, using zinc-triflate (Zn(OTf)₂) under microwave conditions has been shown to be effective.[6]

Experimental Protocols

Protocol 1: Synthesis of 1,5-Dimethyl-2-phenylpyrazole-3-one (Antipyrine) via Knorr Synthesis

This protocol is a classic example of the Knorr pyrazole synthesis.

Materials:

  • Ethyl acetoacetate (EAA)

  • Phenylhydrazine

  • Methyl iodide

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, mix ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[4]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[4]

  • Isolation: Cool the resulting syrup in an ice bath to induce crystallization of the crude product.[4]

  • Methylation: The intermediate can then be methylated using methyl iodide to obtain the final product, antipyrine.

  • Purification: The pure pyrazolone can be obtained by recrystallization.[4]

Protocol 2: General Procedure for the Synthesis of a Substituted Pyrazole

This protocol provides a general methodology that can be adapted for various substrates.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1 equivalent)

  • Hydrazine derivative (e.g., hydrazine hydrate) (1-1.2 equivalents)

  • Ethanol

Procedure:

  • Dissolution: Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[4]

  • Monitoring: Monitor the reaction progress by TLC.[1] A common mobile phase is 30% ethyl acetate/70% hexane.[4]

  • Work-up: Once the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetic AcidEthanolReflux275
2Sulfuric AcidEthanolReflux1.582
3NoneDMF120365
4Yb(OTf)₃Acetonitrile80488
5Nano-ZnOSolvent-free1000.595[3]

Note: Yields are representative and will vary depending on the specific substrates used.

Experimental Workflow Diagram:

G Experimental Workflow for a Typical Pyrazole Synthesis start Start dissolve Dissolve 1,3-Dicarbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative (and optional base) dissolve->add_hydrazine heat Heat Reaction Mixture add_hydrazine->heat monitor Monitor Progress (TLC) heat->monitor workup Reaction Work-up (Cooling, Filtration/Evaporation) monitor->workup Reaction Complete purify Purify Crude Product (Recrystallization/Chromatography) workup->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for pyrazole synthesis.

References

Technical Support Center: Purification of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities I might encounter during the purification of this compound?

The synthesis of this compound, often achieved through a Paal-Knorr condensation of a trifluoromethylated 1,3-diketone with hydrazine, can lead to several impurities:

  • Regioisomers: The most common impurity is the regioisomer, 5-(trifluoromethyl)-3-isopropyl-1H-pyrazole. The formation of regioisomers is a known challenge in the synthesis of unsymmetrically substituted pyrazoles.

  • Unreacted Starting Materials: Residual 1,1,1-trifluoro-5-methylhexane-2,4-dione and hydrazine hydrate may be present.

  • Byproducts from Side Reactions: Incomplete cyclization can result in pyrazoline intermediates. Other side reactions involving the hydrazine starting material can also occur.

Q3: How can I assess the purity of my this compound sample?

Purity can be assessed using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities, including regioisomers which will show a distinct set of peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Can provide high-resolution separation of the desired product from impurities and is particularly useful for quantitative purity analysis.

Troubleshooting Guides

Recrystallization

Issue 1: My compound does not crystallize from the chosen solvent.

  • Possible Cause: The compound is too soluble in the chosen solvent at room temperature, or the solution is not sufficiently concentrated.

  • Troubleshooting Steps:

    • Concentrate the solution: Evaporate some of the solvent to increase the concentration of the pyrazole derivative.

    • Add an anti-solvent: If the compound is highly soluble in one solvent, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) to the solution at an elevated temperature until slight turbidity is observed. Common anti-solvents for pyrazole derivatives include water or hexane.

    • Cool the solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-4 °C in an ice bath) to induce crystallization.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.

    • Add a seed crystal: If available, add a small crystal of the pure compound to the cooled, supersaturated solution.

Issue 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated to a very high degree.

  • Troubleshooting Steps:

    • Re-heat and add more solvent: Re-heat the solution until the oil redissolves and then add more of the primary solvent to decrease the saturation point.

    • Slow cooling: Allow the solution to cool to room temperature very slowly before placing it in a cooling bath. Insulating the flask can help.

    • Change the solvent system: Select a solvent with a lower boiling point or a different solvent pair.

Column Chromatography

Issue 3: I am unable to separate the desired product from its regioisomer by column chromatography.

  • Possible Cause: The polarity of the two regioisomers is very similar, leading to poor separation with the chosen eluent system.

  • Troubleshooting Steps:

    • Optimize the eluent system: Perform a thorough TLC analysis with various solvent systems of differing polarity. A common starting point for pyrazoles is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by adding small increments of ethyl acetate can help resolve closely eluting spots.

    • Use a longer column: Increasing the length of the silica gel bed can improve the separation of closely eluting compounds.

    • Try a different stationary phase: While silica gel is most common, alumina (basic, neutral, or acidic) can sometimes provide better separation for nitrogen-containing heterocycles.

    • Consider Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, reverse-phase (e.g., C18) chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide the necessary selectivity.

Data Presentation

Table 1: Comparison of Purification Methods for Trifluoromethyl-Substituted Pyrazoles (Analogous Compounds)

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-80%Simple, cost-effective for large quantities.Can be time-consuming to find the right solvent; may not remove all impurities, especially regioisomers.
Silica Gel Column Chromatography >99%50-70%High resolution for separating closely related compounds.Can be labor-intensive and requires larger volumes of solvent; potential for product loss on the column.

Note: Data is based on typical outcomes for analogous trifluoromethyl-substituted pyrazoles and may vary for this compound.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents such as ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexane, as well as mixed solvent systems like ethanol/water or hexane/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a good separation between the desired product (Rf value ideally between 0.2 and 0.4) and any impurities.

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent system (e.g., hexane) and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude Product (this compound + impurities) tlc TLC Analysis (Purity Check & Method Selection) crude->tlc recrystallization Recrystallization tlc->recrystallization Sufficiently Pure / Good Crystal Formation column Column Chromatography tlc->column Complex Mixture / Isomers Present pure_recrystal Pure Product (>98%) recrystallization->pure_recrystal Successful fail Impure Product recrystallization->fail Unsuccessful pure_column Pure Product (>99%) column->pure_column Successful column->fail Unsuccessful fail->column Re-purify

Caption: A decision-making workflow for the purification of this compound.

troubleshooting_pathway start Purification Issue recrystal_issue Recrystallization Problem start->recrystal_issue column_issue Column Chromatography Problem start->column_issue no_crystals No Crystals Form recrystal_issue->no_crystals oiling_out Product Oils Out recrystal_issue->oiling_out poor_separation Poor Separation of Isomers column_issue->poor_separation solution1 Concentrate / Add Anti-solvent / Cool / Scratch / Seed no_crystals->solution1 solution2 Re-heat & Add Solvent / Slow Cooling / Change Solvent oiling_out->solution2 solution3 Optimize Eluent / Longer Column / Different Stationary Phase poor_separation->solution3

Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on the critical challenge of controlling regioisomer formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why is their formation a concern?

A1: In the context of pyrazole synthesis, regioisomers are structural isomers that arise when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. This reaction can lead to two possible products with the same molecular formula but different arrangements of substituents on the pyrazole ring. Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several factors:

  • Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a significant role. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, and the relative electrophilicity of these carbons dictates the initial course of the reaction.

  • Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach of the hydrazine to one of the carbonyl groups, thereby favoring the formation of one regioisomer over the other.

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the regioselectivity in favor of one isomer.

  • pH: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thus directing the reaction pathway.

  • Temperature: Reaction temperature can also influence the ratio of regioisomers formed.

Q3: How can I distinguish between different pyrazole regioisomers?

A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed

Technical Support Center: Degradation of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The information provided here is based on the general chemistry of pyrazoles, trifluoromethylated compounds, and common experimental observations for related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under typical experimental conditions?

A1: While specific data is limited, potential degradation pathways can be inferred from the chemistry of related pyrazole derivatives. The primary routes of degradation are likely to involve photodegradation, oxidation, and potentially biodegradation.

  • Photodegradation: Pyrazole rings can be susceptible to photochemical rearrangements or degradation upon exposure to UV light.[1][2] The trifluoromethyl group is generally stable, but the pyrazole ring itself may undergo cleavage or isomerization.[1]

  • Oxidative Degradation: The pyrazole ring can be susceptible to oxidation, potentially leading to ring-opened products. The isopropyl group could also be a site for oxidation.

  • Biodegradation: The biodegradation of trifluoromethylated aromatic compounds can be challenging for microorganisms. However, initial metabolic activation may occur on the non-fluorinated portions of the molecule, such as the pyrazole ring or the isopropyl group, which could then facilitate further degradation.[3]

Q2: How stable is the trifluoromethyl group on the pyrazole ring?

A2: The trifluoromethyl (CF3) group is generally considered to be a very stable substituent due to the high strength of the carbon-fluorine bond.[3] It is unlikely to be the initial site of degradation under most conditions. However, metabolic activation of other parts of the molecule could potentially lead to subsequent C-F bond cleavage.[3]

Q3: What are the expected degradation products I should be looking for?

A3: Based on the general fragmentation patterns of pyrazoles in mass spectrometry, you might expect to see products resulting from the loss of small molecules like HCN or N2 from the pyrazole ring.[4] Ring-opened products are also a possibility, especially under oxidative or photolytic stress. Analysis by techniques such as GC-MS or LC-MS would be essential for identifying these products.[4]

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Inconsistent degradation rates between experimental replicates. 1. Variability in light exposure. 2. Inconsistent concentrations of reactive species (e.g., oxygen, radicals). 3. Instability of the compound in the chosen solvent or buffer.1. Ensure all samples are subjected to identical and controlled light conditions. Use amber vials or work in a dark room if photodegradation is suspected. 2. De-gas solvents if oxidation is a concern. Ensure consistent mixing and headspace in reaction vessels. 3. Evaluate the stability of the compound in the experimental medium at the outset. Test different solvents or buffer systems if necessary.
Appearance of multiple unknown peaks in HPLC/LC-MS analysis. 1. Formation of multiple degradation products. 2. Contamination of the sample or solvent. 3. Side reactions with the solvent or buffer components.1. This is expected in a degradation study. Use mass spectrometry to identify the molecular weights of the unknown peaks and propose potential structures based on likely degradation pathways. 2. Run a solvent blank to rule out contamination. 3. Review the literature for potential reactivity of pyrazoles with your chosen solvent system under the experimental conditions.
No degradation observed under forced degradation conditions (e.g., strong acid, base, oxidant, light). 1. The compound is highly stable under the tested conditions. 2. Insufficient stress applied.1. This is a valid experimental result indicating high stability. 2. Increase the intensity or duration of the stress condition (e.g., higher temperature, stronger oxidant, longer light exposure) to induce degradation.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and products.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • UV lamp (e.g., 254 nm and 365 nm)

  • HPLC or UPLC system with a UV detector and/or mass spectrometer

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N NaOH and dilute with mobile phase for analysis.

  • Alkaline Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H2O2.

    • Incubate at room temperature for 24 hours.

    • Dilute with mobile phase for analysis.

  • Photodegradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm and 365 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Dilute with mobile phase for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and identify any degradation products.

Visualizations

Hypothetical_Degradation_Pathway parent This compound photodegradation Photodegradation Products (e.g., Isomers, Ring-cleaved fragments) parent->photodegradation UV Light oxidation Oxidative Products (e.g., Hydroxylated derivatives, Ring-opened products) parent->oxidation Oxidizing Agents (e.g., H2O2) biodegradation Biotransformation Products (e.g., Metabolites from isopropyl or pyrazole ring oxidation) parent->biodegradation Microorganisms

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_stress Forced Degradation acid Acidic analysis LC-MS / HPLC Analysis acid->analysis base Alkaline base->analysis oxidative Oxidative oxidative->analysis photo Photolytic photo->analysis thermal Thermal thermal->analysis start Prepare Stock Solution of Compound start->acid start->base start->oxidative start->photo start->thermal characterization Characterize Degradation Products analysis->characterization pathway Propose Degradation Pathways characterization->pathway

Caption: General experimental workflow for a forced degradation study.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions decision decision light Variable Light Exposure? decision->light Environmental Factors temp Temperature Fluctuations? decision->temp reagents Reagent Instability? decision->reagents Experimental Setup issue Inconsistent Results? issue->decision Check control_light Use Amber Vials / Dark Room light->control_light control_temp Calibrate & Monitor Incubators temp->control_temp fresh_reagents Prepare Fresh Reagents reagents->fresh_reagents

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Stability of Trifluoromethylated Pyrazoles in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated pyrazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments in solution.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylated pyrazole appears to be degrading in solution. What are the most likely causes?

A1: Degradation of trifluoromethylated pyrazoles in solution can be triggered by several factors, including:

  • pH: Both acidic and basic conditions can promote hydrolysis, although the pyrazole ring generally enhances the stability of the C-CF3 and N-CF3 bonds.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to oxidative degradation of the pyrazole ring or its substituents.

  • Solvent: The choice of solvent can influence the stability of your compound. While pyrazoles are generally stable, reactive solvents or impurities in the solvent can be problematic.

Q2: I am seeing an unexpected peak in my chromatogram that corresponds to the des-trifluoromethylated pyrazole. Why is this happening?

A2: The formation of a des-trifluoromethylated pyrazole is a known issue, often stemming from the instability of precursors used in the synthesis. For instance, trifluoromethylhydrazine hydrochloride, a common reagent, is known to have poor stability in solutions like DMSO and methanol, with a half-life of about six hours.[1][2] Its decomposition can yield hydrazine, which then leads to the formation of the des-CF3 analog of your target molecule during the synthesis. If you are performing reactions at elevated temperatures or for extended periods, residual unstable precursors could be the source of this impurity.

Q3: Are N-trifluoromethylated pyrazoles generally stable in aqueous solutions?

A3: Yes, N-trifluoromethylated azoles, including pyrazoles, are reported to exhibit excellent stability in aqueous media.[3][4][5] The electron-deficient nature of the pyrazole ring contributes to the hydrolytic stability of the N-CF3 bond.[1] This is in contrast to N-trifluoromethyl amines, which are more susceptible to hydrolysis.[3][5]

Q4: What are the expected degradation products of trifluoromethylated pyrazoles under photolytic conditions?

A4: Photodegradation of trifluoromethyl-substituted aromatic compounds can lead to the formation of trifluoroacetic acid (TFA) as a final product. The presence of nitrogen atoms in the aromatic ring, as in pyrazoles, has been observed to decrease the rate of photodegradation.[3]

Q5: How does the trifluoromethyl group affect the overall stability of the pyrazole molecule?

A5: The trifluoromethyl group generally enhances the metabolic and thermal stability of organic molecules, including pyrazoles.[6][7] Pyrazole rings themselves are also noted for being less susceptible to oxidative degradation compared to other five-membered heterocycles.[8]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with your trifluoromethylated pyrazole compounds in solution.

Problem 1: Rapid loss of parent compound in solution.
Potential Cause Troubleshooting Steps
Hydrolysis 1. Analyze your compound's stability in buffers of different pH (e.g., pH 3, 7, 9).2. If degradation is observed at a particular pH, adjust the pH of your experimental solution to a more neutral range if possible.3. Minimize the time your compound spends in highly acidic or basic solutions.
Thermal Degradation 1. Run your experiment at a lower temperature.2. If elevated temperatures are necessary, perform a time-course study to determine the rate of degradation and keep experiment times to a minimum.3. Ensure your storage solutions are kept at an appropriate low temperature (e.g., 4°C or -20°C).
Photodegradation 1. Protect your solutions from light using amber vials or by wrapping containers in aluminum foil.2. Work in a dimly lit environment when handling the compound.3. Compare the stability of a light-exposed sample to a dark control.
Oxidative Degradation 1. Degas your solvents before use to remove dissolved oxygen.2. Consider running your experiments under an inert atmosphere (e.g., nitrogen or argon).3. If your experimental system allows, add an antioxidant.
Problem 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Steps
Formation of Degradants 1. Attempt to identify the degradants using mass spectrometry (MS) and NMR.2. Common degradation pathways include hydrolysis of functional groups on the pyrazole or attached substituents, and cleavage of the pyrazole ring under harsh conditions.3. For trifluoromethylated compounds, look for masses corresponding to the loss of the CF3 group or the formation of trifluoroacetic acid.
Solvent Impurities or Reactivity 1. Use high-purity solvents (e.g., HPLC grade).2. Run a solvent blank to check for interfering peaks.3. Be cautious with reactive solvents, especially at elevated temperatures.
Impurity in Starting Material 1. Re-purify your starting material.2. Analyze the starting material by itself to confirm its purity.

Experimental Protocols for Stability Testing

To systematically investigate the stability of your trifluoromethylated pyrazole, a forced degradation study is recommended.[9][10][11][12] This involves subjecting a solution of your compound to various stress conditions.

General Procedure for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of your trifluoromethylated pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[11]

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature.

    • Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.

    • Thermal Degradation: Dilute the stock solution with a neutral solvent (e.g., water or buffer). Heat at a defined temperature (e.g., 60°C).

    • Photodegradation: Expose a solution of the compound in a transparent container to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13][14] A dark control sample should be stored under the same conditions but protected from light.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Sample Preparation: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating analytical method, typically reverse-phase HPLC with UV detection.[12] Quantify the amount of the parent compound remaining and any major degradation products formed.

  • Characterization of Degradants: If significant degradation is observed, the degradants can be isolated and their structures elucidated using techniques like LC-MS/MS and NMR.

Quantitative Data Summary Table (Example)

The results of a forced degradation study can be summarized in a table for easy comparison.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C010000
885102
2460255
0.1 M NaOH, RT010000
89531
248882
3% H₂O₂, RT010000
89810
249531
60°C, Neutral010000
899<10
24972<1
Photolysis249053
Dark Control2499.5<0.5<0.5

Visualizing Stability and Degradation Pathways

Logical Workflow for Troubleshooting Stability Issues

G A Stability Issue Observed (e.g., loss of parent compound, new peaks in chromatogram) B Is the issue reproducible? A->B C Check for external factors: - Contaminated solvent - Incorrect instrument parameters - Weighing/dilution error B->C No D Investigate Intrinsic Stability (Forced Degradation Study) B->D Yes E Identify Stress Condition(s) Causing Degradation D->E F Hydrolysis (Acid/Base) E->F G Oxidation E->G H Thermal E->H I Photolysis E->I J Characterize Degradation Products (LC-MS, NMR) F->J G->J H->J I->J K Propose Degradation Pathway J->K L Optimize Experimental Conditions: - Adjust pH - Lower temperature - Protect from light - Use inert atmosphere K->L M Problem Resolved L->M

Caption: A flowchart for systematically troubleshooting stability issues of trifluoromethylated pyrazoles.

Potential Degradation Pathways

G cluster_0 Stress Conditions cluster_1 Trifluoromethylated Pyrazole cluster_2 Potential Degradation Products Acid_Base Acid/Base Hydrolysis Parent R-Pyrazole-CF₃ Acid_Base->Parent Oxidation Oxidation (e.g., H₂O₂) Oxidation->Parent Light_Heat Photolysis / Thermal Stress Light_Heat->Parent Hydrolyzed Hydrolyzed Products (e.g., cleavage of ester/amide side chains) Parent->Hydrolyzed Hydrolysis Oxidized Oxidized Pyrazole Ring (e.g., N-oxides, ring-opened products) Parent->Oxidized Oxidation Des_CF3 Des-Trifluoromethylated Pyrazole (R-Pyrazole-H) Parent->Des_CF3 Defluorination TFA Trifluoroacetic Acid (TFA) Parent->TFA Degradation of CF₃ group

Caption: Potential degradation pathways for trifluoromethylated pyrazoles under various stress conditions.

References

Technical Support Center: Addressing Poor Solubility of Pyrazole Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of pyrazole derivatives during their experiments.

Troubleshooting Guide

Issue: My pyrazole derivative precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer.

This is a common phenomenon known as "crashing out" or antisolvent precipitation. Pyrazole derivatives are often highly soluble in organic solvents like DMSO but have limited solubility in aqueous buffers. Rapid dilution changes the solvent environment, causing the compound to precipitate.

Troubleshooting Workflow:

Troubleshooting_Precipitation start Precipitation Observed (Diluting DMSO Stock) check_dmso Verify Final DMSO Concentration start->check_dmso optimize_dilution Optimize Dilution Protocol check_dmso->optimize_dilution DMSO > 1%? modify_formulation Modify Formulation check_dmso->modify_formulation DMSO ≤ 1% optimize_dilution->modify_formulation Precipitation Persists end_soluble Compound Solubilized optimize_dilution->end_soluble Precipitation Resolved characterize_solubility Characterize Compound Solubility modify_formulation->characterize_solubility Precipitation Persists modify_formulation->end_soluble Precipitation Resolved end_insoluble Compound Remains Insoluble (Consider chemical modification) characterize_solubility->end_insoluble

Caption: Troubleshooting workflow for precipitation issues.

Possible Solutions:

  • Optimize the Dilution Process:

    • Decrease the final concentration of your compound.

    • Lower the final DMSO concentration: Aim for a final DMSO concentration of ≤0.5% (v/v) in your assay, as higher concentrations can be toxic to cells and interfere with results.[1]

    • Use a serial dilution method: Instead of a single large dilution, perform a stepwise dilution into the aqueous buffer.

    • Increase the temperature of the aqueous buffer (if compatible with your assay components) to enhance solubility.

  • Employ Formulation Strategies:

    • pH Adjustment: If your pyrazole derivative has ionizable groups, adjusting the pH of the buffer can increase solubility. For weakly basic pyrazoles, lowering the pH can help.[1]

    • Use of Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can significantly increase the solubility of hydrophobic compounds.[1] See the data in Table 1 for examples.

    • Inclusion of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming a water-soluble inclusion complex.[1] See Table 2 for examples of solubility enhancement.

Issue: I am observing inconsistent results in my cell-based assays.

Poor solubility can lead to variable concentrations of the active compound in the assay wells, resulting in inconsistent data.

Troubleshooting Steps:

  • Visually inspect your assay plates: Look for any signs of precipitation in the wells.

  • Perform a solubility test under your assay conditions: Use the protocols outlined in the "Experimental Protocols" section to determine the kinetic and thermodynamic solubility of your compound in your specific cell culture medium.

  • Consider the formulation strategies mentioned above to improve the solubility and consistency of your compound in the assay.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility?

A1:

  • Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following dilution from a concentrated DMSO stock. It is a high-throughput method often used in early drug discovery.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a specific solvent system. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period.

Q2: What are some common co-solvents I can use to improve the solubility of my pyrazole derivative?

A2: Common co-solvents include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol. The choice and concentration of the co-solvent should be optimized for your specific compound and assay system to avoid any off-target effects.

Q3: How do I choose the right cyclodextrin for my compound?

A3: The choice of cyclodextrin depends on the size and shape of your pyrazole derivative. Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used. It is recommended to screen a panel of cyclodextrins to find the one that provides the best solubility enhancement for your compound.

Q4: Can I use surfactants to improve the solubility of my pyrazole derivative?

A4: Yes, surfactants like Tween 80 can be used to solubilize poorly soluble compounds by forming micelles. However, it is important to determine the critical micelle concentration (CMC) and use a concentration above the CMC. Be aware that high concentrations of surfactants can be cytotoxic.

Data Presentation

Table 1: Solubility of Celecoxib in Co-solvent Systems

Co-solvent SystemConcentration of Co-solventSolubility of Celecoxib (µg/mL)Fold Increase in Solubility
Water0%~51
Ethanol:Water20:80~200~40
PEG 400:Ethanol50:50>1000>200

Data synthesized from multiple sources.

Table 2: Enhancement of Celecoxib Solubility with β-Cyclodextrin

β-Cyclodextrin Concentration (mM)Solubility of Celecoxib (µg/mL)Fold Increase in Solubility
0~51
2~40~8
4~75~15
6~110~22
8~145~29
10~180~36
12~215~43

Data is illustrative and based on typical phase-solubility diagrams.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is a rapid method to assess the solubility of a compound from a DMSO stock solution.

  • Preparation of Compound Stock Solution: Prepare a 10 mM stock solution of the pyrazole derivative in 100% DMSO.

  • Assay Plate Preparation: Add 2 µL of the 10 mM stock solution to the wells of a 96-well plate.

  • Addition of Aqueous Buffer: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the plate using a nephelometer to detect precipitation. Alternatively, filter the samples and analyze the filtrate by HPLC-UV or LC-MS/MS to quantify the amount of soluble compound.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of the solid pyrazole derivative (e.g., 1-2 mg) to a vial containing a known volume of the desired solvent (e.g., 1 mL of water or buffer).

  • Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Analysis: Carefully collect an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered solution and determine the concentration of the pyrazole derivative using a validated analytical method such as HPLC-UV or LC-MS/MS.

Mandatory Visualizations

Signaling Pathway of Celecoxib

Celecoxib is a selective COX-2 inhibitor. By inhibiting COX-2, it blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Rimonabant_Pathway Endocannabinoids Endocannabinoids CB1R CB1 Receptor Endocannabinoids->CB1R Signaling_Cascade Downstream Signaling (e.g., adenylyl cyclase inhibition) CB1R->Signaling_Cascade Appetite_Stimulation Appetite Stimulation Signaling_Cascade->Appetite_Stimulation Rimonabant Rimonabant Rimonabant->CB1R

References

Technical Support Center: Optimizing Crystallization of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Understanding the physical properties of the compound is crucial for developing an effective crystallization strategy.

PropertyValue
Molecular FormulaC₇H₉F₃N₂
Molecular Weight178.16 g/mol
AppearanceOff-white to pale yellow solid
Melting PointApproximately 85-90 °C (This is an estimate and should be determined experimentally)
PolarityModerately polar

Q2: Which solvents are recommended for the crystallization of this compound?

The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound when hot but not when cold. Given the trifluoromethyl and isopropyl groups, a range of solvents with varying polarities should be considered.

Solvent SystemPolarityRationale
Single Solvents
TolueneNon-polarHas been used successfully for other trifluoromethylated pyrazoloquinolines.
Heptane/HexaneNon-polarGood for precipitating less polar compounds. Often used as an anti-solvent.
Ethyl AcetateModerately PolarOften a good starting point for moderately polar compounds.
Isopropanol (IPA)Polar, ProticCan be effective for compounds with hydrogen bonding capabilities.
AcetonitrilePolar, AproticA versatile solvent for a range of polarities.
Mixed Solvents
Toluene/HeptaneNon-polar mixtureAllows for fine-tuning of solubility by adjusting the solvent ratio.
Ethyl Acetate/HexaneModerately polar mixtureA common and effective system for inducing crystallization of moderately polar compounds.
Dichloromethane/HexaneModerately polar mixtureDichloromethane is a good solvent, with hexane acting as the anti-solvent.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly.

Troubleshooting Steps:

  • Add more solvent: This will decrease the concentration of the solution.

  • Slow down the cooling rate: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Use a different solvent system: A solvent in which the compound is less soluble may prevent oiling out.

  • Seed the solution: Adding a small crystal of the pure compound can provide a nucleation site for crystal growth.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated. - Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath). - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal.
Poor Crystal Quality (e.g., small needles, powder) - Crystallization occurred too rapidly. - Presence of impurities.- Use a larger volume of solvent. - Cool the solution more slowly. - Consider a different solvent system. - Purify the crude material by column chromatography before crystallization.
Low Yield - Too much solvent was used. - Premature filtration. - Compound is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled before filtration. - Choose a solvent in which the compound has lower solubility at cold temperatures.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and then filter it while hot to remove colored impurities before cooling.

Experimental Protocols

Protocol 1: Single-Solvent Crystallization

This method is ideal when a single solvent is identified that effectively dissolves the compound at elevated temperatures and provides low solubility at lower temperatures.

Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene or ethyl acetate).

  • Heating: Gently heat the mixture on a hotplate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Mixed-Solvent Crystallization

This method is useful when no single solvent provides the desired solubility profile.

Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (a solvent in which it is readily soluble, e.g., ethyl acetate or dichloromethane) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane or heptane) dropwise with stirring until the solution becomes persistently cloudy (turbid).

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Protocol 3: Crystallization via Acid Addition Salt Formation

This alternative method can be effective for purifying pyrazoles, especially for removing non-basic impurities.

Methodology:

  • Dissolution: Dissolve the crude pyrazole in a suitable organic solvent (e.g., isopropanol or acetone).

  • Acid Addition: Add a solution of an acid (e.g., hydrochloric acid in isopropanol or phosphoric acid) dropwise to the pyrazole solution with stirring.

  • Crystallization: The pyrazole salt will precipitate out of the solution. The process can be aided by cooling.

  • Isolation: Collect the salt crystals by filtration.

  • Neutralization and Extraction: Dissolve the salt in water and neutralize with a base (e.g., sodium bicarbonate). Extract the purified pyrazole with an organic solvent (e.g., ethyl acetate).

  • Final Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting purified pyrazole can be further recrystallized using Protocol 1 or 2 if necessary.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Single-Solvent Crystallization p1_start Crude Compound p1_dissolve Dissolve in minimal hot solvent p1_start->p1_dissolve p1_cool Slow Cooling p1_dissolve->p1_cool p1_filter Filter Crystals p1_cool->p1_filter p1_dry Dry Crystals p1_filter->p1_dry p1_end Pure Crystals p1_dry->p1_end

Caption: Workflow for Single-Solvent Crystallization.

experimental_workflow_mixed cluster_protocol2 Protocol 2: Mixed-Solvent Crystallization p2_start Crude Compound p2_dissolve Dissolve in 'good' solvent p2_start->p2_dissolve p2_add_anti Add 'anti-solvent' to turbidity p2_dissolve->p2_add_anti p2_warm Warm to clarify p2_add_anti->p2_warm p2_cool Slow Cooling p2_warm->p2_cool p2_filter Filter Crystals p2_cool->p2_filter p2_end Pure Crystals p2_filter->p2_end

Caption: Workflow for Mixed-Solvent Crystallization.

logical_relationship issue Crystallization Issue cause Identify Cause issue->cause Troubleshoot solution Implement Solution cause->solution Select result Optimized Crystallization solution->result Achieve

Caption: Troubleshooting Logic for Crystallization.

Technical Support Center: Scaling Up the Synthesis of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during this process.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the synthesis, purification, and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

The most common and industrially applicable method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For this compound, this would typically involve the reaction of a trifluoromethylated 1,3-diketone, such as 1,1,1-trifluoro-4-methyl-2,4-pentanedione, with hydrazine.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns during the scale-up of pyrazole synthesis often revolve around the exothermic nature of the reaction and the handling of hydrazine. Hydrazine is a high-energy and toxic compound. Key concerns include:

  • Thermal Runaway: The condensation reaction can be highly exothermic, posing a risk of thermal runaway if not properly controlled, especially on a larger scale.[2]

  • Toxicity: Hydrazine is highly toxic and requires careful handling in a well-ventilated area with appropriate personal protective equipment.[3]

Troubleshooting Common Issues

Issue 1: Low Reaction Yield

  • Potential Cause: Incomplete reaction, side product formation, or degradation of starting materials or product. The quality of the starting materials, particularly the hydrazine derivative, is crucial as it can degrade over time.[3]

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Ensure the purity of the 1,3-dicarbonyl compound and use freshly opened or purified hydrazine.[3]

    • Optimize Reaction Conditions: Adjust the reaction temperature and time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[3]

    • Control pH: If using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial to neutralize any acid formed and improve the reaction profile.[3]

Issue 2: Poor Regioselectivity (Formation of 5-(Trifluoromethyl)-3-isopropyl-1H-pyrazole)

  • Potential Cause: The reaction of an unsymmetrical 1,3-dicarbonyl with hydrazine can lead to the formation of two regioisomers. The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[3]

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent can significantly impact regioselectivity. Protic polar solvents like ethanol often favor the formation of one isomer.[4]

    • pH Control: Acidic or basic conditions can influence the direction of the initial nucleophilic attack. Experimenting with acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) or basic conditions may improve selectivity.[4]

    • Temperature Control: Lowering the reaction temperature may enhance the kinetic control of the reaction, favoring the formation of a single isomer.

Issue 3: Difficult Purification

  • Potential Cause: Presence of unreacted starting materials, regioisomers, and other byproducts. Discoloration of the reaction mixture is common, often due to the formation of colored impurities from the hydrazine starting material.[3]

  • Troubleshooting Steps:

    • Recrystallization: This is an effective method for purifying the final product. The choice of solvent is critical for obtaining high purity.[3]

    • Column Chromatography: For separating regioisomers and other closely related impurities, silica gel column chromatography is often employed.[5]

    • Acid-Base Extraction: Pyrazoles can be protonated to form salts. Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution can sometimes help remove non-basic impurities.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods for similar pyrazole syntheses and should be optimized for specific laboratory conditions and scale.

Synthesis of this compound

Materials:

  • 1,1,1-Trifluoro-4-methyl-2,4-pentanedione

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalyst)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,1,1-trifluoro-4-methyl-2,4-pentanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Pyrazole Synthesis

Entry1,3-Dicarbonyl PrecursorHydrazine SourceSolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1Ethyl 4,4,4-trifluoroacetoacetateMethyl hydrazineAcetic Acid-80586.596 (regioisomeric ratio)[6]
2Ethyl 4,4,4-trifluoroacetoacetateMethyl hydrazineWaterSulfuric Acid852.587.598.5[6]
32-Acetyl-1,3-indanedione4-TrifluoromethylphenylhydrazineEthanolAcetic AcidReflux224>95[5]

Visualizations

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve 1,1,1-trifluoro-4-methyl-2,4-pentanedione in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate Dropwise dissolve->add_hydrazine add_catalyst Add Catalytic Acetic Acid add_hydrazine->add_catalyst reflux Reflux and Monitor by TLC add_catalyst->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate dissolve_extract Dissolve in Ethyl Acetate and Wash with NaHCO3/Brine concentrate->dissolve_extract dry Dry over Na2SO4 and Filter dissolve_extract->dry concentrate_final Concentrate to Obtain Crude Product dry->concentrate_final purify Purify by Column Chromatography or Recrystallization concentrate_final->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway Knorr Pyrazole Synthesis Pathway diketone 1,1,1-Trifluoro-4-methyl-2,4-pentanedione intermediate Hydrazone/Enamine Intermediate diketone->intermediate + Hydrazine hydrazine Hydrazine hydrazine->intermediate pyrazole This compound intermediate->pyrazole Cyclization & Dehydration water 2 H2O

Caption: The Knorr synthesis pathway for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_sm Check Starting Material Purity? start->check_sm optimize_cond Optimize Reaction Conditions? check_sm->optimize_cond Yes purify_sm Purify/Replace Starting Materials check_sm->purify_sm No check_workup Review Work-up & Purification? optimize_cond->check_workup Yes adjust_temp_time Adjust Temperature and/or Time optimize_cond->adjust_temp_time No modify_extraction Modify Extraction/Purification Protocol check_workup->modify_extraction No success Yield Improved check_workup->success Yes purify_sm->optimize_cond adjust_temp_time->check_workup modify_extraction->success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Validation & Comparative

In Vitro Anticancer Activity of Trifluoromethyl-Substituted Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various trifluoromethyl-pyrazole derivatives and the comparator, Celecoxib, against several human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)
Celecoxib MCF-7 (Breast)10 - 40 (time-dependent)[2]
MDA-MB-231 (Breast)10 - 40 (time-dependent)[2]
A2058 (Melanoma)~40-60 (anti-migratory)[3]
KB (Oral)≥ 25[4]
Saos-2 (Bone)≥ 25[4]
1321N (Brain)≥ 25[4]
7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione A375 (Melanoma)Most active of series[1]
C32 (Melanoma)
DU145 (Prostate)
MCF-7 (Breast)
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole MCF-7 (Breast)2.63[5]
Fluorinated 1,2,4-triazole analog with trifluoromethyl group MDA-MB-231 (Breast)28[6]
1,3,5-triaryl-1H-pyrazole derivatives MCF-7 (Breast)27.7 - 39.2[7]
T47-D (Breast)27.7 - 39.2[7]
MDA-MB-231 (Breast)27.7 - 39.2[7]

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[9]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.[10]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., trifluoromethyl-pyrazole derivatives, Celecoxib) in culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing the test compounds.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[9]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly, for instance, by using an orbital shaker for about 15 minutes.[11]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[9][11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

Pyrazole derivatives, including Celecoxib, are known to exert their anticancer effects through various signaling pathways. A primary mechanism for Celecoxib is the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors that plays a role in inflammation and cell proliferation.[2][12] Additionally, some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway.[13][14]

G cluster_0 Upstream Signaling cluster_1 Signaling Cascades cluster_2 Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates Proinflammatory_Stimuli Pro-inflammatory Stimuli COX2 COX-2 Proinflammatory_Stimuli->COX2 Induces Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Prostaglandins Prostaglandins COX2->Prostaglandins Angiogenesis Angiogenesis Prostaglandins->Cell_Proliferation Promotes Prostaglandins->Angiogenesis Promotes Pyrazole_Derivatives Trifluoromethyl-Pyrazole Derivatives Pyrazole_Derivatives->Akt Inhibits Pyrazole_Derivatives->COX2 Inhibits

Caption: Simplified signaling pathways influenced by trifluoromethyl-pyrazole derivatives in cancer cells.

Summary

The in vitro data presented in this guide suggest that trifluoromethyl-substituted pyrazole derivatives hold promise as potential anticancer agents. Several of the evaluated compounds demonstrate potent cytotoxic effects against a range of cancer cell lines, with some exhibiting greater potency than the established drug Celecoxib. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis and the inhibition of key signaling pathways such as COX-2 and PI3K/Akt. Further in vitro and in vivo validation is warranted to fully elucidate the therapeutic potential of these compounds.

References

Comparative Efficacy of Trifluoromethyl-Pyrazole Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of several trifluoromethyl-substituted pyrazole derivatives, benchmarked against the well-established COX-2 inhibitor, Celecoxib. Due to the limited availability of public data on 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole, this guide focuses on structurally related compounds with demonstrated anti-inflammatory and analgesic properties in various animal models. The information herein is intended to provide a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory agents.

Overview of Trifluoromethyl-Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] The incorporation of a trifluoromethyl group can significantly enhance the potency, selectivity, and pharmacokinetic properties of these compounds.[3] This guide will delve into the preclinical data of select trifluoromethyl-pyrazole derivatives, offering a comparative perspective on their therapeutic potential.

Comparative In Vivo Efficacy

The following tables summarize the in vivo anti-inflammatory and analgesic efficacy of representative trifluoromethyl-pyrazole derivatives from published studies.

Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDose (mg/kg)Route of Admin.% Inhibition of EdemaReference Compound% Inhibition (Ref.)
3-Trifluoromethylpyrazoles (general)RatNot SpecifiedNot Specified62-76%Indomethacin78%
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)anilineRatNot SpecifiedNot SpecifiedOptimal activity comparable to referenceDiclofenac Sodium, CelecoxibNot Specified
Celecoxib (SC-58635)RatNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Analgesic Activity in Adjuvant-Induced Arthritis Model in Rats

CompoundAnimal ModelDose (µmol/kg)Route of Admin.EfficacyReference CompoundEfficacy (Ref.)
EPFCA3 (5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivative)Rat1-1000 (acute), 100 (chronic)SubcutaneousAntinociceptive effectDipyroneSimilar to test compounds
MPFCA4 (5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivative)Rat1-1000 (acute), 100 (chronic)SubcutaneousAntinociceptive effectDipyroneSimilar to test compounds

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.[4]

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Test Compound Administration: The test compound or reference drug (e.g., Indomethacin) is administered orally or intraperitoneally, usually 30-60 minutes before carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of compounds in a chronic inflammatory pain setting.[5]

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.

  • Treatment: Treatment with the test compound, reference drug (e.g., Dipyrone), or vehicle is initiated either on the day of adjuvant injection (prophylactic model) or after the establishment of arthritis (therapeutic model) and continued for a specified period (e.g., 15 days).[5]

  • Assessment of Nociception: Nociceptive thresholds are measured using methods such as the Randall-Selitto test (paw pressure) or the hot plate test at various time points.

  • Assessment of Edema: Paw volume is measured to assess the anti-edematogenic effect.[5]

  • Biochemical Analysis: At the end of the study, blood and tissue samples may be collected to measure inflammatory markers like TNF-α and myeloperoxidase activity.[5]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes can aid in understanding the action and evaluation of these compounds.

G cluster_0 Inflammatory Stimuli cluster_1 COX-2 Pathway cluster_2 Cellular Response Arachidonic Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Trifluoromethyl-Pyrazole\nDerivatives Trifluoromethyl-Pyrazole Derivatives Trifluoromethyl-Pyrazole\nDerivatives->COX2 Inhibition

Figure 1: Simplified signaling pathway of COX-2 inhibition by trifluoromethyl-pyrazole derivatives.

G cluster_0 Pre-Study cluster_1 Induction & Treatment cluster_2 Data Collection & Analysis cluster_3 Endpoint A Animal Acclimatization B Baseline Measurements (Paw Volume, Nociceptive Threshold) A->B C Induction of Inflammation (Carrageenan or CFA) B->C D Administration of Test Compound/Vehicle C->D E Post-Treatment Measurements (Edema, Nociception) D->E F Data Analysis (% Inhibition) E->F G Terminal Procedures (Tissue/Blood Collection) F->G

Figure 2: General experimental workflow for in vivo efficacy studies.

Conclusion

References

A Comparative Analysis of COX-2 Selectivity: 3-(Trifluoromethyl)-pyrazole Derivatives versus Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cyclooxygenase-2 (COX-2) selectivity of a representative 3-(trifluoromethyl)-pyrazole derivative against the well-established selective COX-2 inhibitor, celecoxib. The following sections present quantitative data on inhibitory activity, detailed experimental methodologies for determining COX selectivity, and visual representations of the underlying biochemical pathway and experimental workflow.

Executive Summary

The selective inhibition of the COX-2 enzyme is a cornerstone of modern anti-inflammatory therapies, offering the potential to mitigate inflammation and pain while reducing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, is a widely recognized COX-2 selective inhibitor. This guide examines the COX-2 selectivity of a structurally related class of compounds, 3-(trifluoromethyl)-pyrazole-carboxamides, to provide a comparative benchmark for researchers engaged in the discovery and development of novel anti-inflammatory agents. While direct experimental data for 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole was not available in the reviewed literature, data for closely related trifluoromethyl-pyrazole-carboxamide derivatives offer valuable insights into the potential of this scaffold.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a compound against COX-1 and COX-2 is typically determined by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The ratio of IC50 (COX-1) to IC50 (COX-2) provides the selectivity index (SI), a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1. A higher SI value signifies greater COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Celecoxib 15[1][2]0.04[1][2][3]>375[2]
82[4]6.8[4]12[4]
Commonly cited ratio~30[5]
Compound 3g (a trifluoromethyl-pyrazole-carboxamide derivative) 4.452.651.68[6][7]
Compound 3d (a trifluoromethyl-pyrazole-carboxamide derivative) 5.614.921.14[6][7]
Compound 3b (a trifluoromethyl-pyrazole-carboxamide derivative) 0.46[6][7]3.82[6][7]0.12

Key Observations:

  • Celecoxib consistently demonstrates high potency and selectivity for COX-2 across various studies, although the exact IC50 values and selectivity index can vary depending on the assay conditions.[1][2][5]

  • The representative trifluoromethyl-pyrazole-carboxamide derivatives exhibit a range of inhibitory activities and selectivities. For instance, compound 3g shows a preference for COX-2, albeit with a much lower selectivity index than celecoxib.[6][7] In contrast, compound 3b displays a preference for COX-1.[6][7] This highlights the significant impact of substitutions on the pyrazole scaffold on both potency and selectivity.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition is crucial for assessing the selectivity of potential drug candidates. A common method is the in vitro cyclooxygenase inhibition assay.

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by the COX-1 and COX-2 isoenzymes in a human whole blood matrix.

Materials:

  • Freshly drawn human venous blood anticoagulated with heparin.

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Test compounds (e.g., 3-(trifluoromethyl)-pyrazole derivative, celecoxib) dissolved in a suitable solvent (e.g., DMSO).

  • Arachidonic acid (substrate).

  • Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) or thromboxane B2 (TxB2) quantification.

Methodology:

  • COX-1 Assay:

    • Aliquots of whole blood are incubated with the test compound at various concentrations for a specified time (e.g., 1 hour) at 37°C.

    • Coagulation is allowed to proceed for 1 hour at 37°C to induce platelet activation and subsequent COX-1-mediated TxB2 production.

    • The serum is separated by centrifugation.

    • TxB2 levels in the serum are quantified using an EIA kit.

  • COX-2 Assay:

    • Aliquots of whole blood are first incubated with LPS for 24 hours at 37°C to induce the expression of the COX-2 enzyme.

    • The LPS-treated blood is then incubated with the test compound at various concentrations for a specified time (e.g., 1 hour) at 37°C.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped, and plasma is separated by centrifugation.

    • PGE2 levels in the plasma are quantified using an EIA kit.

  • Data Analysis:

    • The concentration of the test compound that produces 50% inhibition of PGE2 (for COX-2) or TxB2 (for COX-1) production is determined and expressed as the IC50 value.

    • The COX-2 selectivity index is calculated by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Visualizations

Signaling Pathway of COX-2 Inhibition

COX2_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Induction COX-2 Induction Inflammatory_Stimuli->COX2_Induction COX2_Induction->COX2_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins catalysis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX2_Inhibitor COX-2 Inhibitor (e.g., Celecoxib) COX2_Inhibitor->COX2_Enzyme inhibition

Caption: Signaling pathway illustrating the induction of COX-2 by inflammatory stimuli and its subsequent inhibition.

Experimental Workflow for Determining COX-2 Selectivity

COX_Selectivity_Workflow cluster_COX1 COX-1 Assay cluster_COX2 COX-2 Assay WB1 Whole Blood Incubation with Test Compound Coagulation Induce Coagulation (Platelet Activation) WB1->Coagulation Serum_Separation1 Serum Separation Coagulation->Serum_Separation1 TxB2_Quantification Quantify TxB2 (EIA) Serum_Separation1->TxB2_Quantification IC50_COX1 Determine IC50 for COX-1 TxB2_Quantification->IC50_COX1 Calculation Calculate Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) IC50_COX1->Calculation WB2 Whole Blood + LPS (24h Incubation) Incubation_Compound Incubation with Test Compound WB2->Incubation_Compound AA_Addition Add Arachidonic Acid Incubation_Compound->AA_Addition Plasma_Separation Plasma Separation AA_Addition->Plasma_Separation PGE2_Quantification Quantify PGE2 (EIA) Plasma_Separation->PGE2_Quantification IC50_COX2 Determine IC50 for COX-2 PGE2_Quantification->IC50_COX2 IC50_COX2->Calculation

References

A Comparative Guide to the Structure-Activity Relationship of 3-(Trifluoromethyl)-5-Alkyl-1H-Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl group at the 3-position and an alkyl group, such as isopropyl, at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(trifluoromethyl)-5-alkyl-1H-pyrazole analogs across various biological activities, supported by experimental data and detailed protocols.

I. Antifungal Activity

Recent studies have explored the potential of 3-(trifluoromethyl)-5-alkyl-1H-pyrazole analogs as potent antifungal agents. The SAR in this area highlights the importance of the substituents on the pyrazole ring and the N-phenyl moiety.

Key SAR Observations:

  • N-1 Substitution: The nature of the substituent at the N-1 position of the pyrazole ring is critical for antifungal activity. Aromatic or heteroaromatic rings at this position generally lead to potent compounds.

  • C-5 Substituent: While the core topic specifies an isopropyl group at the C-5 position, studies on related analogs show that variations in the alkyl group at this position can modulate activity.

  • Aryl Trifluoromethoxy Group: The presence of an aryl trifluoromethoxy group has been shown to be beneficial for antifungal activity.[1][2][3]

Table 1: In Vitro Antifungal Activity of 3-(Trifluoromethyl)-1-phenyl-1H-pyrazole Analogs against Various Fungal Strains

Compound IDR1 (at C-5)R2 (on N-phenyl)F. graminearum EC50 (µM)C. miyabeanus EC50 (µM)Reference
1v Cyclohexyl4-OCF30.05300.1430[1][2]
1t n-Pentyl4-OCF30.0735>50[1][2]
Pyraclostrobin --0.06800.1150[1][2]

Experimental Protocol: Mycelium Growth Rate Method [1][2]

  • Compound Preparation: The synthesized pyrazole analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Fungal Culture: The pathogenic fungi are cultured on potato dextrose agar (PDA) plates at 25 °C.

  • Assay: Mycelial discs (5 mm diameter) are taken from the edge of an actively growing fungal colony and placed in the center of fresh PDA plates containing different concentrations of the test compounds.

  • Incubation: The plates are incubated at 25 °C until the mycelial growth in the control plate (containing DMSO only) reaches the edge of the plate.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] × 100, where 'dc' is the diameter of the colony in the control and 'dt' is the diameter of the colony in the treated plate.

  • EC50 Determination: The half-maximal effective concentration (EC50) values are calculated by probit analysis.

Synthesis Workflow for Antifungal Pyrazole Analogs

G A Arylhydrazine D Three-component Oxidative Cyclization A->D B Aldehyde B->D C Alkyne C->D E 3-(Trifluoromethyl)-5-alkyl-1H-pyrazole Analog D->E G A 3',5'-bis(Trifluoromethyl)acetophenone C Hydrazone Intermediate A->C B 4-Hydrazinobenzoic acid B->C E Pyrazole Aldehyde C->E Vilsmeier-Haack Reaction D Vilsmeier-Haack Reagent D->E G Reductive Amination E->G F Aniline (R-NH2) F->G H Final Pyrazole Analog G->H G cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum Orai1 Orai1 Channel Ca_Cytosol [Ca2+]i Increase Orai1->Ca_Cytosol Ca2+ Influx STIM1 STIM1 STIM1->Orai1 Translocation and Gating Ca_ER Ca2+ Ca_ER->STIM1 Depletion leads to activation Receptor Receptor Activation PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R IP3R->Ca_ER Release

References

A Comparative Guide to the Spectroscopic Data of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and chemical synthesis, the accurate identification of pyrazole regioisomers is a critical step. The subtle differences in the substitution patterns on the pyrazole ring can lead to significant variations in biological activity and physicochemical properties. This guide provides a comprehensive comparison of the spectroscopic data for 1H-pyrazole and its 3-methyl and 4-methyl substituted regioisomers, offering a valuable resource for their unambiguous differentiation.

Understanding Tautomerism in Methylpyrazoles

It is important to note that 3-methyl-1H-pyrazole exists as a mixture of two rapidly interconverting tautomers: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. This tautomerism is often fast on the NMR timescale, leading to averaged signals. In solution, the position of the equilibrium can be influenced by factors such as the solvent and temperature. For the purpose of this guide, the data presented for "3(5)-methyl-1H-pyrazole" reflects this averaged state, which is commonly observed under standard analytical conditions.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazole isomers. The chemical shifts of the ring protons and carbons are highly sensitive to the position of the methyl substituent.

1H NMR Data

The 1H NMR spectra provide distinct patterns for each regioisomer. In 1H-pyrazole, the C3/C5 protons are equivalent due to tautomerism, appearing as a single signal. The introduction of a methyl group in the 3-position breaks this symmetry, resulting in distinct signals for the C4 and C5 protons. In 4-methyl-1H-pyrazole, the C3 and C5 protons are again equivalent.

Table 1: 1H NMR Chemical Shift Data (CDCl3)

CompoundH3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)CH3 (δ, ppm)
1H-Pyrazole7.6 (t)6.3 (t)7.6 (t)-
3(5)-Methyl-1H-pyrazole-~6.1 (d)~7.4 (d)~2.3 (s)[6]
4-Methyl-1H-pyrazole7.5 (s)-7.5 (s)2.1 (s)

Note: Data is compiled from various sources and may show slight variations depending on experimental conditions. 't' denotes a triplet, 'd' a doublet, and 's' a singlet.

13C NMR Data

The 13C NMR spectra further aid in the differentiation of these isomers. The chemical shifts of the pyrazole ring carbons are significantly influenced by the electronic effects of the methyl group.

Table 2: 13C NMR Chemical Shift Data (CDCl3)

CompoundC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)CH3 (δ, ppm)
1H-Pyrazole134.5105.5134.5-
3(5)-Methyl-1H-pyrazole~148[6]~105[6]~134[6]~13[6]
4-Methyl-1H-pyrazole138.0115.0138.09.0

Note: Data is compiled from various sources and may show slight variations depending on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectra of pyrazole regioisomers are characterized by vibrations of the N-H, C-H, and the pyrazole ring system. While the spectra can be complex, key differences in the fingerprint region can be diagnostic.

Table 3: Characteristic IR Absorption Bands (neat)

CompoundN-H Stretch (cm-1)C-H Stretch (cm-1)Ring Vibrations (cm-1)
1H-Pyrazole~3140 (broad)~3090, 3020~1530, 1480, 1400
3(5)-Methyl-1H-pyrazole~3200 (broad)~2920, 2850~1580, 1460, 1380
4-Methyl-1H-pyrazole~3150 (broad)~2920, 2860~1590, 1490, 1450

Note: These are approximate values and the exact positions and intensities can vary.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation patterns of the pyrazole isomers. The fragmentation is often initiated by the loss of a proton or the cleavage of the pyrazole ring.

The primary fragmentation pathways for pyrazoles often involve the expulsion of HCN and N₂ from the [M-H]⁺ ion.[7] While the molecular ion peak (M⁺) is typically observed for all isomers, the relative intensities of the fragment ions can vary, aiding in their differentiation. For methylpyrazoles, a common fragmentation involves the loss of a methyl radical followed by ring cleavage.

Table 4: Key EI-MS Fragmentation Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
1H-Pyrazole6867, 41, 40, 39
3(5)-Methyl-1H-pyrazole8281, 67, 54, 42
4-Methyl-1H-pyrazole8281, 67, 54, 41

Note: The relative intensities of these fragments can be used for more detailed comparison.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]

  • 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • 13C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.[6]

IR Spectroscopy
  • Sample Preparation (Neat): If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to reference spectra.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the differentiation of pyrazole regioisomers using the spectroscopic techniques discussed.

Spectroscopic_Analysis_Workflow Workflow for Pyrazole Regioisomer Identification cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparison & Identification Unknown_Pyrazole Unknown Pyrazole Sample MS Mass Spectrometry (EI-MS) Unknown_Pyrazole->MS Acquire Data NMR NMR Spectroscopy (1H & 13C) Unknown_Pyrazole->NMR Acquire Data IR IR Spectroscopy (FT-IR) Unknown_Pyrazole->IR Acquire Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Analyze Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Identify Functional Groups & Fingerprint Region IR->IR_Data Compare_Data Compare with Reference Data MS_Data->Compare_Data NMR_Data->Compare_Data IR_Data->Compare_Data Identify_Isomer Identify Regioisomer (1H, 3-Methyl, or 4-Methyl) Compare_Data->Identify_Isomer

Caption: Logical workflow for the identification of pyrazole regioisomers.

References

Comparative Analysis of 3-(Trifluoromethyl)-1H-pyrazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the experimental validation and comparative efficacy of trifluoromethyl-pyrazole derivatives against established therapeutic agents.

In the landscape of medicinal chemistry, pyrazole derivatives incorporating a trifluoromethyl group have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative analysis of the experimental results for various 3-(trifluoromethyl)-1H-pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The performance of these compounds is benchmarked against established drugs such as Sunitinib, Celecoxib, and Vancomycin, supported by detailed experimental data and methodologies.

Anticancer Activity: A Comparative Look at Trifluoromethyl-Pyrazole Derivatives and Sunitinib

Trifluoromethyl-pyrazole derivatives have demonstrated significant potential as anticancer agents. In preclinical studies, their efficacy is often compared to established multi-targeted tyrosine kinase inhibitors like Sunitinib.

Table 1: Comparative Anticancer Activity of Trifluoromethyl-Pyrazole Derivatives and Sunitinib

Compound/DrugCancer Cell LineAssay TypeGI50 (µM)Reference
(2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a) Leukemia (HL-60)NCI-601.36[1]
Leukemia (RPMI-8226)NCI-600.27[1]
Colon (KM-12)NCI-601.36[1]
Breast (BT-549)NCI-601.36[1]
(2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c) Leukemia (HL-60)NCI-600.27[1]
Leukemia (RPMI-8226)NCI-600.27[1]
Colon (KM-12)NCI-600.27[1]
Breast (BT-549)NCI-600.27[1]
Sunitinib NCI-60 Panel (Average)NCI-60Not explicitly stated for direct comparison with 5a/5c, but 5a and 5c were found to be more promising against most cancer cell lines.[1]

Note: GI50 is the concentration of the drug that causes 50% inhibition of cell growth.

Experimental Protocol: NCI-60 Sulforhodamine B (SRB) Assay

The anticancer activity of the trifluoromethyl-pyrazole derivatives was evaluated using the National Cancer Institute's 60 human tumor cell line screen. The protocol involves the following key steps:

  • Cell Culture: The 60 different human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's doubling time.

  • Drug Incubation: After a 24-hour pre-incubation period, the cells are exposed to five 10-fold serial dilutions of the test compounds for 48 hours.

  • Cell Fixation: Following the incubation period, the cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.

  • Measurement: The protein-bound dye is solubilized with 10 mM Tris base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm. The GI50 values are then calculated from the dose-response curves.

Signaling Pathway: Sunitinib's Mechanism of Action

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anticancer effects by blocking the signaling pathways of several RTKs involved in tumor growth and angiogenesis, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).

Sunitinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR Signaling_Pathways Downstream Signaling PDGFR->Signaling_Pathways VEGFR VEGFR VEGFR->Signaling_Pathways Proliferation Cell Proliferation Angiogenesis Angiogenesis Signaling_Pathways->Proliferation Signaling_Pathways->Angiogenesis Sunitinib Sunitinib Sunitinib->PDGFR Inhibits Sunitinib->VEGFR Inhibits Celecoxib_Mechanism cluster_enzyme Enzyme Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits Antimicrobial_Workflow Start Start: Bacterial Culture Inoculum_Prep Prepare Standardized Inoculum Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Test Compound Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Read MIC Results Incubation->Read_Results End End: Determine Susceptibility Read_Results->End

References

A Comparative Guide to the Synthetic Routes of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole, a key building block in the development of pharmaceuticals and agrochemicals, can be approached through various synthetic strategies. This guide provides a comparative analysis of two prominent methods: the classical Knoevenagel-type condensation and a modern [3+2] cycloaddition approach. The comparison focuses on reaction efficiency, regioselectivity, and experimental practicality, supported by detailed protocols and quantitative data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Knoevenagel-Type CondensationRoute 2: [3+2] Cycloaddition of Trifluoromethyl Nitrile Imine
Starting Materials 1,1,1-trifluoro-4-methyl-2,4-pentanedione, Hydrazine hydrateTrifluoroacetonitrile imine precursor (e.g., N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide), Isopropylacetylene
Key Transformation Condensation and cyclization1,3-dipolar cycloaddition
Typical Yield High (e.g., ~95% for analogous methyl derivative)Good to excellent
Regioselectivity Can be an issue, potentially forming a mixture of 3-CF3 and 5-CF3 isomers. Often controlled by the electrophilicity of the carbonyl carbons.Generally high, governed by the electronic and steric properties of the dipole and dipolarophile.
Reaction Conditions Typically mild, often in a protic solvent like methanol or ethanol, sometimes with acid or base catalysis.In situ generation of the nitrile imine often requires a base (e.g., triethylamine).
Advantages Utilizes readily available and relatively inexpensive starting materials. Straightforward, one-pot procedure.High regioselectivity. Milder conditions for the cycloaddition step.
Disadvantages Potential for regioisomeric impurities, which may require challenging separation.Starting materials, particularly the nitrile imine precursor, can be more complex to synthesize.

Synthetic Strategies Overview

The synthesis of this compound primarily revolves around the formation of the pyrazole ring with the desired substitution pattern. The two main strategies compared here illustrate a classical and a modern approach to achieving this goal.

G cluster_0 Synthetic Strategies cluster_1 Route 1: Knoevenagel-Type Condensation cluster_2 Route 2: [3+2] Cycloaddition Start Target: this compound Condensation Condensation & Cyclization Start->Condensation Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Diketone 1,1,1-Trifluoro-4-methyl-2,4-pentanedione Diketone->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Product1 3-(CF3)-5-(iPr)-1H-pyrazole + 5-(CF3)-3-(iPr)-1H-pyrazole Condensation->Product1 Potential Mixture NitrileImine Trifluoromethyl Nitrile Imine (in situ) NitrileImine->Cycloaddition Alkyne Isopropylacetylene Alkyne->Cycloaddition Product2 This compound Cycloaddition->Product2 Regioselective

Overview of synthetic pathways.

Route 1: Knoevenagel-Type Condensation

This classical approach is the most direct method for the synthesis of pyrazoles. It involves the reaction of a 1,3-dicarbonyl compound with hydrazine. In the case of this compound, the unsymmetrical diketone, 1,1,1-trifluoro-4-methyl-2,4-pentanedione, is reacted with hydrazine hydrate.

The regioselectivity of this reaction is a critical consideration. The initial nucleophilic attack of a hydrazine nitrogen can occur at either of the two carbonyl carbons of the diketone. The trifluoromethyl group is strongly electron-withdrawing, making the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally favors the formation of the desired 3-trifluoromethyl-5-isopropyl-1H-pyrazole isomer.

Experimental Protocol (Adapted for Isopropyl Derivative)

Materials:

  • 1,1,1-trifluoro-4-methyl-2,4-pentanedione

  • Hydrazine hydrate

  • Methanol

Procedure:

  • A solution of 1,1,1-trifluoro-4-methyl-2,4-pentanedione (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The solution is cooled to 0 °C in an ice bath.

  • Hydrazine hydrate (1 equivalent) is added dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for 16 hours.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography to isolate the desired this compound.

Route 2: [3+2] Cycloaddition of a Trifluoromethyl Nitrile Imine

A more modern and often more regioselective approach involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For the synthesis of this compound, a trifluoromethyl-substituted nitrile imine is generated in situ and reacted with isopropylacetylene.

The nitrile imine is typically generated from a stable precursor, such as an N-aryl-2,2,2-trifluoroacetohydrazonoyl bromide, by treatment with a non-nucleophilic base like triethylamine. The subsequent cycloaddition with the alkyne proceeds to form the pyrazole ring. The regioselectivity is generally high, with the trifluoromethyl group of the nitrile imine adding to the less substituted carbon of the alkyne.

Experimental Workflow

G Precursor Hydrazonoyl Bromide (Precursor) NitrileImine Trifluoromethyl Nitrile Imine (in situ) Precursor->NitrileImine Base Base (e.g., Et3N) Base->NitrileImine Cycloaddition [3+2] Cycloaddition NitrileImine->Cycloaddition Alkyne Isopropylacetylene Alkyne->Cycloaddition Product This compound Cycloaddition->Product

Workflow for the [3+2] cycloaddition route.
Experimental Protocol (General)

Materials:

  • N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide (or similar nitrile imine precursor)

  • Isopropylacetylene

  • Triethylamine

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • A solution of the N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide (1 equivalent) and isopropylacetylene (1.2 equivalents) in the anhydrous solvent is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Triethylamine (1.1 equivalents) is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or LC-MS).

  • The triethylammonium bromide salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the 1-phenyl-3-(trifluoromethyl)-5-isopropyl-1H-pyrazole. The N-phenyl group can often be removed in a subsequent step if the NH-pyrazole is the desired final product.

Conclusion

Both the classical Knoevenagel-type condensation and the modern [3+2] cycloaddition offer viable pathways to this compound. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, the required level of regiochemical purity, and the scale of the synthesis. For large-scale production where cost is a primary driver, the optimization of the classical condensation to maximize the yield of the desired regioisomer is often preferred. For smaller-scale laboratory synthesis, particularly in the context of drug discovery where high purity and unambiguous structure are paramount, the highly regioselective [3+2] cycloaddition may be the more advantageous approach. Further research into specific reaction conditions for the isopropyl derivative would be beneficial for direct comparison of yields and efficiencies.

A Head-to-Head Comparison of Celecoxib with Non-Selective NSAIDs: Efficacy, Safety, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, with traditional, non-selective nonsteroidal anti-inflammatory drugs (NSAIDs), specifically ibuprofen and naproxen. The following sections detail their mechanisms of action, comparative efficacy in preclinical and clinical contexts, and key safety profiles, supported by experimental data and protocols.

Mechanism of Action: The COX Isoforms

Nonsteroidal anti-inflammatory drugs exert their therapeutic effects—analgesia, anti-inflammation, and antipyresis—by inhibiting the cyclooxygenase (COX) enzymes.[1] There are two primary isoforms:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions. These include protecting the gastric mucosa and supporting platelet aggregation and renal blood flow.[1][2]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens.[1][2] Prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[2]

Traditional NSAIDs like ibuprofen and naproxen are non-selective , inhibiting both COX-1 and COX-2.[3] While their inhibition of COX-2 accounts for their therapeutic effects, the concurrent inhibition of COX-1 is associated with their most common side effects, particularly gastrointestinal toxicity.[4]

In contrast, celecoxib is a selective COX-2 inhibitor , designed to target the inflammation-driving enzyme while sparing the protective functions of COX-1, thereby offering a potentially improved gastrointestinal safety profile.[4][5]

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_H Homeostatic Prostaglandins COX1->PGs_H PGs_I Inflammatory Prostaglandins COX2->PGs_I GI GI Mucosal Protection Platelet Aggregation Renal Function PGs_H->GI Inflam Inflammation Pain Fever PGs_I->Inflam IbuNap Ibuprofen Naproxen IbuNap->COX1 Inhibits IbuNap->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Figure 1. NSAID Mechanism of Action on COX Pathways.

Quantitative Performance Comparison

The performance of NSAIDs can be quantified through in vitro selectivity assays, preclinical efficacy models, and large-scale clinical trials assessing safety and efficacy.

The selectivity of an NSAID is determined by comparing its 50% inhibitory concentration (IC50) against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. The data below is derived from a human whole blood assay, a physiologically relevant ex vivo model.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
Celecoxib 1.50.27.6
Ibuprofen 1.88.20.2
Naproxen 2.44.00.6
(Data sourced from Riendeau et al. as cited in ResearchGate)

Preclinical models are essential for evaluating the anti-inflammatory and analgesic potency of compounds before human trials. Effective doses (ED) reported in the literature for two standard models are presented below.

CompoundCarrageenan-Induced Paw Edema (Anti-inflammatory)Acetic Acid-Induced Writhing (Analgesic)
Celecoxib Significant effect at 3-30 mg/kg (IP) in rats.[6]Significant protection at 10 mg/kg in mice.[2]
Ibuprofen Dose-dependent effect at 8.75-35 mg/kg (oral) in rats.[7]Significant protection at 200 mg/kg (oral) in mice.[8]
Naproxen ED50 of 15 mg/kg (oral) in rats.[9]Effective dose of 10-20 mg/kg (IP) in mice.
(IP: Intraperitoneal; ED50: Dose that produces 50% of the maximal effect)

Large-scale, randomized controlled trials provide the most robust data on the clinical performance of NSAIDs. The PRECISION and CLASS trials are landmark studies in this area.

OutcomeCelecoxib (100-200mg twice daily)Ibuprofen (600-800mg three times daily)Naproxen (375-500mg twice daily)
Cardiovascular Events (Primary Outcome, PRECISION Trial) 2.3%2.7%2.5%
Hazard Ratio vs. Naproxen0.93--
Hazard Ratio vs. Ibuprofen0.85--
Serious Gastrointestinal Events (PRECISION Trial) 1.1%1.6%1.5%
Hazard Ratio vs. Naproxen0.71[10]--
Hazard Ratio vs. Ibuprofen0.65[10]--
Clinically Significant Renal Events (PRECISION Trial) 0.71%1.14%0.89%
Symptomatic Ulcers & Complications (CLASS Trial, non-aspirin users) 1.40% (annualized rate)2.91% (vs. Ibuprofen/Diclofenac)[6]2.91% (vs. Ibuprofen/Diclofenac)[6]
(Data from the Intention-to-Treat population of the PRECISION trial[10][11] and the CLASS study[6])

Summary of Clinical Findings:

  • Efficacy: Celecoxib has been shown to be as effective as ibuprofen and naproxen for managing the symptoms of osteoarthritis and rheumatoid arthritis.[1]

  • Cardiovascular Safety: In the PRECISION trial, moderate doses of celecoxib were found to be non-inferior to ibuprofen or naproxen regarding cardiovascular safety.[11]

  • Gastrointestinal Safety: Celecoxib is associated with a significantly lower risk of serious gastrointestinal events compared to both ibuprofen and naproxen.[11] This benefit may be diminished in patients taking concomitant aspirin.

  • Renal Safety: The risk of renal events with celecoxib was significantly lower than with ibuprofen but not significantly different from naproxen in the PRECISION trial.[11]

Experimental Protocols

Detailed methodologies for key preclinical assays are crucial for the interpretation and replication of results.

This is a standard in vivo model for evaluating acute inflammation.

cluster_0 Preparation cluster_1 Induction & Measurement cluster_2 Analysis P1 1. Acclimate Rats (e.g., Wistar, >100g) P2 2. Measure Baseline Paw Volume (Plethysmometer) P1->P2 P3 3. Administer Compound (e.g., oral, IP) 30-60 min pre-carrageenan P2->P3 I1 4. Inject 0.1 mL 1% λ-Carrageenan (Sub-plantar, right hind paw) P3->I1 M1 5. Measure Paw Volume (Hourly for ~5 hours) I1->M1 A1 6. Calculate Δ Volume (Measured - Baseline) M1->A1 A2 7. Calculate % Inhibition [(ΔVc - ΔVt) / ΔVc] * 100 A1->A2

Figure 2. Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animal Model: Male or female Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: Test compounds (e.g., celecoxib, ibuprofen, naproxen) or vehicle control are administered, typically orally (p.o.) or intraperitoneally (i.p.), 30 to 60 minutes prior to the inflammatory insult.

  • Induction of Edema: A 0.1 mL injection of a 1% (w/v) solution of lambda-carrageenan in sterile saline is administered into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated by subtracting the baseline volume from the post-injection volumes. The percentage inhibition of edema for the treated group (Vt) is calculated relative to the control group (Vc) using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100.

This model assesses peripheral analgesic activity by measuring a chemically induced visceral pain response.

cluster_0 Preparation cluster_1 Induction & Observation cluster_2 Analysis P1 1. Acclimate Mice (e.g., ICR, 20-30g) P2 2. Administer Compound (e.g., oral, IP) 30-60 min pre-acetic acid P1->P2 I1 3. Inject Acetic Acid (0.6-1%) Intraperitoneally (IP) P2->I1 O1 4. Observe & Count Writhes (e.g., for 10-20 min after a 5 min latency) I1->O1 A1 5. Calculate Mean Writhes per Group O1->A1 A2 6. Calculate % Inhibition [(Mean_c - Mean_t) / Mean_c] * 100 A1->A2

Figure 3. Workflow for Acetic Acid-Induced Writhing Test.

Methodology:

  • Animal Model: Mice (e.g., ICR strain, 20-30g) are commonly used.

  • Drug Administration: The test compound or vehicle is administered (p.o. or i.p.) 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: A solution of acetic acid (0.6% to 1%) is injected intraperitoneally. This induces a characteristic writhing response, which includes contractions of the abdominal muscles and stretching of the hind limbs.[3]

  • Observation: After a brief latency period (e.g., 5 minutes), the number of writhes is counted for a set duration (e.g., 10 or 20 minutes).

  • Data Analysis: The total number of writhes for each animal is recorded. The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the treated group to the vehicle control group.

This assay quantifies the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified ovine or recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: In a multi-well plate, the reaction buffer, heme cofactor, and the test compound at various concentrations are combined.

  • Enzyme Addition: The COX-1 or COX-2 enzyme is added to initiate a pre-incubation period.

  • Substrate Addition: The reaction is started by adding the substrate, arachidonic acid.

  • Detection: The enzyme's activity is measured by detecting the product, Prostaglandin G2 (PGG2), or a subsequent product like PGE2. Common methods include:

    • Fluorometric Assays: A probe that fluoresces upon oxidation by PGG2 is used, and the rate of fluorescence increase is measured.

    • Oxygen Consumption: A Clark-style oxygen electrode measures the rate of oxygen consumption during the conversion of arachidonic acid.

    • ELISA: Measures the amount of PGE2 produced after the reaction is stopped.

  • Data Analysis: The rate of product formation is plotted against the inhibitor concentration. The IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%—is calculated for both COX-1 and COX-2.

References

Evaluating the ADME Properties of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole. Due to the absence of direct experimental data for this specific molecule, this report leverages predictive insights and compares its potential ADME profile with established pyrazole-containing drugs, Celecoxib and Rimonabant, as well as the structurally related compound 5-methyl-3-(trifluoromethyl)-1H-pyrazole. This analysis is intended to guide early-stage drug discovery and development by highlighting potential pharmacokinetic characteristics and identifying key areas for future experimental investigation.

Comparative ADME Profile

The following table summarizes the known and predicted ADME properties of this compound and its comparators. It is important to note that the data for the target compound are predictive and require experimental validation.

ADME Parameter This compound (Predicted) 5-methyl-3-(trifluoromethyl)-1H-pyrazole (Predicted) Celecoxib (Experimental) Rimonabant (Experimental)
Absorption
Oral BioavailabilityGood potentialGood oral bioavailability predicted[1]Rapidly absorbed[2][3]Undetermined, but orally administered[4]
PermeabilityHigh potentialHigh blood-brain barrier (BBB) penetration predicted[1]Data not specifiedData not specified
Distribution
Protein BindingHigh potentialData not specified~97% (mainly to albumin)[5]Nearly 100%[4]
Volume of Distribution (Vd)Moderate to High potentialData not specified~429 L[6]Data not specified
Metabolism
Primary SiteLiver (predicted)Low metabolic liability predicted[1]Extensively metabolized in the liver[2][3]Hepatic metabolism[4]
Key Enzymes (Predicted/Known)CYP2C9, CYP3A4 (potential)Data not specifiedPrimarily CYP2C9, minor role by CYP3A4[2][3]CYP3A4 involved[4]
Excretion
Primary RouteFeces and Urine (predicted)Data not specifiedFeces (57%) and urine (27%)[5]Fecal (86%) and renal (3%)[4]
Elimination Half-lifeData not specifiedData not specified~11 hours[5]Variable: 6 to 16 days[4]

Experimental Protocols for Key In Vitro ADME Assays

To experimentally validate the predicted ADME properties of this compound, the following standard in vitro assays are recommended.

Caco-2 Permeability Assay (for Absorption)

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Transport Study: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at predetermined time points.

  • Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A). The efflux ratio (Papp B-A / Papp A-B) is determined to identify potential active efflux.

Microsomal Stability Assay (for Metabolism)

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (human, rat, mouse, etc.) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

CYP450 Inhibition Assay (for Drug-Drug Interaction Potential)

Objective: To determine the potential of a compound to inhibit the activity of major cytochrome P450 isoforms.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.

  • Incubation: A specific probe substrate for each CYP isoform is incubated with the enzyme source in the presence of varying concentrations of the test compound.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Plasma Protein Binding Assay (for Distribution)

Objective: To determine the fraction of a compound that binds to plasma proteins, which influences its distribution and availability to target tissues.

Methodology:

  • Method: Rapid equilibrium dialysis (RED) is a common method.

  • Procedure: The test compound is added to plasma in one chamber of a RED device, which is separated by a semi-permeable membrane from a buffer-containing chamber. The system is incubated at 37°C until equilibrium is reached.

  • Analysis: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

  • Data Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

Visualizing ADME Processes and Pathways

The following diagrams illustrate key concepts in ADME evaluation.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism solubility Aqueous Solubility permeability Caco-2 Permeability ppb Plasma Protein Binding bpr Blood-Plasma Ratio ms Microsomal Stability met_id Metabolite Identification ms->met_id cyp_inhibition CYP450 Inhibition transporter Transporter Assays compound Test Compound compound->solubility compound->permeability compound->ppb compound->bpr compound->ms compound->cyp_inhibition compound->transporter

Figure 1: General workflow for in vitro ADME screening of a test compound.

Pyrazole_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Pyrazole Derivative (e.g., this compound) oxidation Oxidation (Hydroxylation of alkyl groups) parent->oxidation metabolite1 Hydroxylated Metabolite oxidation->metabolite1 cyp_enzymes CYP450 Enzymes (e.g., CYP2C9, CYP3A4) cyp_enzymes->oxidation conjugation Glucuronidation metabolite2 Glucuronide Conjugate conjugation->metabolite2 ugt_enzymes UGT Enzymes ugt_enzymes->conjugation metabolite1->conjugation excretion Excretion (Urine/Feces) metabolite2->excretion

Figure 2: A potential metabolic pathway for pyrazole derivatives, highlighting Phase I and Phase II reactions.

Conclusion and Future Directions

The in silico assessment of this compound suggests a promising ADME profile, with potential for good oral absorption and metabolic stability. However, these are predictions that necessitate rigorous experimental verification. The provided experimental protocols for key in vitro ADME assays offer a clear roadmap for these validation studies.

A direct comparison with established drugs like Celecoxib and Rimonabant reveals that pyrazole-containing compounds can exhibit a wide range of pharmacokinetic behaviors. Therefore, a thorough experimental characterization of this compound is crucial to accurately determine its drug-like properties and potential for further development. Future studies should focus on conducting the outlined in vitro assays to generate empirical data on its permeability, metabolic stability, potential for CYP450-mediated drug interactions, and plasma protein binding. This data will be instrumental in building a comprehensive ADME profile and guiding the subsequent stages of the drug discovery process.

References

Safety Operating Guide

Proper Disposal of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole is crucial for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this fluorinated heterocyclic compound. Due to its chemical properties, this compound should be treated as hazardous chemical waste.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Appropriate chemical-resistant gloves (e.g., nitrile).
Eye Protection Chemical safety goggles or a face shield.[1]
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA approved respirator is recommended.[2]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat this compound as a halogenated organic waste .[4]

  • Do not mix with non-halogenated waste streams to ensure proper disposal treatment.[4]

  • Keep in a dedicated, closed container.[1]

2. Container Selection and Labeling:

  • Container: Use a chemically compatible and leak-proof container with a secure lid.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound".

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

    • The date when the waste was first added to the container.

    • The name and contact information of the responsible researcher or laboratory.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from heat, sparks, and incompatible materials such as strong oxidizing agents and strong acids.[1]

4. Disposal Procedure:

  • Disposal must be conducted through a licensed hazardous waste disposal company.[1]

  • The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber to handle halogenated compounds.[1]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated.

  • Rinse the container at least three times with a suitable solvent (e.g., acetone or ethanol).

  • The first rinsate must be collected and disposed of as hazardous waste along with the chemical.[4] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional policies.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate the immediate area if necessary.

  • Ventilate the space.

  • Wear appropriate PPE as listed in the table above.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound is_waste Is the material considered waste? start->is_waste ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat is_waste->ppe Yes no_waste Continue use as per protocol. is_waste->no_waste No waste_type Classify as: Halogenated Organic Waste ppe->waste_type container Select a compatible, labeled hazardous waste container. waste_type->container storage Store in a designated, well-ventilated area. container->storage spill Spill or Contamination? storage->spill disposal_request Arrange for pickup by a licensed hazardous waste contractor. end End: Compliant Disposal disposal_request->end spill->disposal_request No spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Contain & Collect 4. Dispose as Hazardous Waste spill->spill_procedure Yes spill_procedure->container

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole. The following procedures are based on the safety data for structurally similar pyrazole derivatives due to the absence of a specific Safety Data Sheet (SDS) for the named compound. A conservative "worst-case" scenario has been adopted to ensure a high margin of safety.

Hazard Profile and Safety Data

Based on analogous compounds, this compound should be handled as a hazardous chemical. The primary hazards associated with similar pyrazole derivatives include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] Ingestion may be harmful.[1]

Hazard CategoryFinding for Structurally Similar Pyrazole DerivativesCitation
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1][2][3][4][5]
Eye Irritation Causes serious eye irritation.[1][2][3][4][5]
Respiratory Irritation May cause respiratory irritation.[1][3][4][5]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects. Should not be emptied into drains.[6][7][8]
Carcinogenicity No data available to classify as a carcinogen.[6][8]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationCitation
Eye and Face Protection Chemical safety goggles or safety glasses. A face shield may be necessary for splash-prone procedures.[1][2]
Hand Protection Protective gloves (e.g., nitrile gloves). Gloves must be inspected prior to use and disposed of properly after handling.[1][8]
Skin and Body Protection A standard laboratory coat. Wear suitable protective clothing to prevent skin exposure. Safety shoes are also recommended.[1][2]
Respiratory Protection In case of inadequate ventilation or when handling powders, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][8]

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • PPE: Before handling, ensure all required personal protective equipment is worn correctly.

  • Avoiding Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area.[1] Avoid breathing dust, mist, or spray.[1]

  • Spill Prevention: Handle the compound carefully to prevent spills. In case of a spill, evacuate the area, contain the spill with an inert absorbent material, and collect it into a sealed container for disposal as hazardous waste.[7]

2. First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[2][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1][2]

3. Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[6]

  • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.[10]

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard warnings.[7][10]

4. Storage and Disposal:

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.[7]

  • Disposal Request: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the Environmental Health and Safety (EHS) department.[6]

  • Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[6] High-temperature incineration is a common and recommended method for such compounds.[6]

Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep Preparation: - Work in fume hood - Wear appropriate PPE handle Handling: - Avoid contact and inhalation - Prevent spills prep->handle use Use in Experiment handle->use decon Decontamination: - Clean work area - Remove and wash PPE use->decon segregate Waste Segregation: - Separate solid and liquid waste decon->segregate Generate Waste collect Waste Collection: - Use labeled, compatible containers segregate->collect storage Waste Storage: - Designated hazardous waste area collect->storage pickup EHS Pickup Request storage->pickup

Caption: Workflow for the safe handling and disposal of this compound.

compound This compound hazards Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Harmful if Swallowed compound->hazards disposal Proper Disposal: - Hazardous Waste - Professional Incineration compound->disposal controls Engineering Controls: - Fume Hood - Eyewash Station hazards->controls ppe Personal Protective Equipment: - Goggles, Gloves, Lab Coat hazards->ppe

Caption: Key safety relationships for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.